molecular formula C9H14N2O2S B13533079 2-Amino-N-benzylethane-1-sulfonamide CAS No. 217633-72-2

2-Amino-N-benzylethane-1-sulfonamide

Katalognummer: B13533079
CAS-Nummer: 217633-72-2
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: RONYKOKYNXXJDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-benzylethane-1-sulfonamide is an organosulfur compound featuring a sulfonamide functional group, a crucial scaffold in medicinal chemistry and drug development . The hydrochloride salt (CAS 63638-53-9) is supplied for research use only. Sulfonamides represent one of the most important classes of synthetic compounds, forming the basis for a wide range of therapeutic agents with antibacterial, antitumor, anti-inflammatory, hypoglycemic, and diuretic activities . As a functional group, sulfonamides are known to act as competitive inhibitors in several enzymatic pathways . The structure of this compound, which includes a benzyl group and a flexible aminoethyl chain attached to the sulfonamide nitrogen, makes it a valuable intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) in drug discovery programs . Researchers utilize such sulfonamide derivatives in various applications, including the development of new synthetic methodologies, as directing groups in C-H activation reactions, and in the creation of libraries for biological screening . This product is intended for laboratory research purposes by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

217633-72-2

Molekularformel

C9H14N2O2S

Molekulargewicht

214.29 g/mol

IUPAC-Name

2-amino-N-benzylethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2

InChI-Schlüssel

RONYKOKYNXXJDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCN

Herkunft des Produkts

United States
Foundational & Exploratory

2-Amino-N-benzylethane-1-sulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-N-benzylethane-1-sulfonamide: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-N-benzylethane-1-sulfonamide, a bifunctional molecule incorporating a primary amine and an N-benzyl-substituted sulfonamide. While specific experimental literature on this compound is sparse, its structural motifs are of significant interest in medicinal chemistry and synthetic research. This document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present its core chemical properties, a robust and logical synthetic pathway, and a detailed guide to its characterization. We will explore the rationale behind the proposed experimental choices and discuss the potential applications of this compound as a versatile building block in drug discovery and development.

Introduction: The Sulfonamide Scaffold in Modern Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the class of antibacterial sulfa drugs. Beyond this historical significance, the sulfonamide moiety (R-S(=O)₂-NR'R'') is a privileged scaffold due to its unique combination of properties. It is a stable, non-basic nitrogen center that can act as a hydrogen bond acceptor (via the sulfonyl oxygens) and, if N-unsubstituted or mono-substituted, a hydrogen bond donor. This allows it to form strong, directed interactions with biological targets. The N-benzyl group is another common pharmacophore that can engage in hydrophobic and π-stacking interactions within protein binding pockets.[1]

The target molecule, 2-Amino-N-benzylethane-1-sulfonamide, combines these features with a terminal primary amine, presenting a trifunctional scaffold. This structure offers multiple points for synthetic diversification, making it a potentially valuable intermediate for constructing combinatorial libraries aimed at various biological targets.

Chemical Identity and Physicochemical Properties

The fundamental identity of 2-Amino-N-benzylethane-1-sulfonamide is established through its nomenclature and core structural data. While extensive experimental data is not publicly available, we can compile its known identifiers and predict key properties based on its structure.[2]

Nomenclature and Identifiers
  • IUPAC Name: 2-amino-N-benzylethane-1-sulfonamide[2]

  • Molecular Formula: C₉H₁₄N₂O₂S[2]

  • Molecular Weight: 214.29 g/mol

  • CAS Number: 63638-53-9 (for the hydrochloride salt)[3]

  • Common Synonyms: N-Benzyl-2-aminoethanesulfonamide, N-Benzyltaurinamide

Structural Representation

The molecule consists of an ethane backbone substituted with a primary amine at position 2 and a sulfonamide at position 1. The sulfonamide nitrogen is, in turn, substituted with a benzyl group.

Caption: 2D Chemical Structure of 2-Amino-N-benzylethane-1-sulfonamide.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. It is important to note that many of these values are computationally predicted due to the absence of published experimental studies.[2]

PropertyValueSourceNotes
Molecular Weight 214.29 g/mol Calculated
Monoisotopic Mass 214.0776 DaPubChem[2]Predicted value for mass spectrometry
XLogP3 -0.1PubChem[2]Predicted; suggests high hydrophilicity
Hydrogen Bond Donors 2CalculatedFrom the -NH₂ and -SO₂NH- groups
Hydrogen Bond Acceptors 4CalculatedFrom the two sulfonyl oxygens and two nitrogens
Rotatable Bonds 5CalculatedIndicates conformational flexibility
Topological Polar Surface Area (TPSA) 91.5 ŲCalculatedSuggests potential for good cell permeability
pKa (most basic) ~9.5 (Predicted)-For the primary alkyl amine (-NH₂)
pKa (most acidic) ~10.5 (Predicted)-For the sulfonamide N-H

Proposed Synthesis and Characterization

While no specific synthesis is documented in peer-reviewed literature, a robust and logical pathway can be designed based on well-established reactions for sulfonamide formation.[1][4] The most direct approach involves the reaction of 2-aminoethanesulfonyl chloride with benzylamine.

Synthetic Workflow

The synthesis is a two-stage process: first, the generation of the key sulfonyl chloride intermediate from taurine, followed by its reaction with benzylamine.

G start Start: Taurine (2-Aminoethanesulfonic Acid) reagent1 Reagents: Thionyl Chloride (SOCl₂) cat. DMF step1 Step 1: Sulfonyl Chloride Formation (Chlorination) start->step1 reagent1->step1 intermediate Intermediate: 2-(Fmoc-amino)ethanesulfonyl chloride (Protected Amine) step1->intermediate reagent2 Reagents: Benzylamine Triethylamine (Et₃N) Dichloromethane (DCM) step2 Step 2: Sulfonamide Coupling (Nucleophilic Substitution) intermediate->step2 reagent2->step2 product Protected Product: Fmoc-protected Sulfonamide step2->product reagent3 Reagent: Piperidine in DMF step3 Step 3: Deprotection product->step3 reagent3->step3 purification Purification: Aqueous Workup & Column Chromatography step3->purification final_product Final Product: 2-Amino-N-benzylethane-1-sulfonamide purification->final_product

Caption: Proposed synthetic workflow for 2-Amino-N-benzylethane-1-sulfonamide.

Detailed Experimental Protocol

Rationale: The primary amine of taurine is nucleophilic and would interfere with the chlorination and subsequent coupling. Therefore, a protection strategy is necessary. The Fluorenylmethyloxycarbonyl (Fmoc) group is an excellent choice as it is stable to the chlorination conditions and can be cleanly removed at the end.

Step 1: Protection of Taurine

  • Suspend taurine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise while stirring vigorously in an ice bath.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Acidify the mixture with 1M HCl to precipitate the Fmoc-protected taurine.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Expertise Note: This standard Schotten-Baumann reaction protects the amine, preventing self-reaction and directing the subsequent steps to the sulfonic acid moiety.

Step 2: Synthesis of 2-(Fmoc-amino)ethanesulfonyl chloride

  • To a flask containing Fmoc-taurine (1.0 eq), add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction and remove excess thionyl chloride under reduced pressure. The resulting crude sulfonyl chloride is often used directly in the next step.

    • Trustworthiness Note: This step is self-validating as the reaction is complete when the solid starting material is fully consumed and gas (HCl, SO₂) evolution stops. The intermediate is moisture-sensitive and should be handled under an inert atmosphere.

Step 3: Sulfonamide Coupling

  • Dissolve the crude 2-(Fmoc-amino)ethanesulfonyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM and cool in an ice bath.

  • Add the sulfonyl chloride solution dropwise to the amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Expertise Note: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. DCM is an ideal solvent as it is inert and easily removed.

Step 4: Deprotection and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DMF and add piperidine (20% v/v). Stir at room temperature for 1 hour.

  • Remove the solvents under high vacuum.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to extract the product into the aqueous layer), then basify the aqueous layer with NaOH and extract the free amine back into ethyl acetate. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Structural Characterization (Expected Data)

The identity and purity of the synthesized compound would be confirmed by standard analytical techniques. The expected spectroscopic data are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.40 (m, 5H, Ar-H ): Protons of the benzyl ring.

    • δ 4.25 (d, 2H, -NH-CH₂ -Ph): Methylene protons adjacent to the benzyl ring. The signal would be a doublet due to coupling with the sulfonamide N-H.

    • δ ~5.0 (t, 1H, -SO₂-NH -): Sulfonamide proton, often broad and may exchange with D₂O.

    • δ 3.20 (t, 2H, -CH₂ -SO₂-): Methylene protons adjacent to the sulfonyl group.

    • δ 3.00 (t, 2H, -CH₂ -NH₂): Methylene protons adjacent to the primary amine.

    • δ ~1.5 (br s, 2H, -NH₂ ): Primary amine protons, broad and D₂O-exchangeable.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~137 (Ar-C ): Quaternary carbon of the benzyl ring.

    • δ ~129, ~128, ~127 (Ar-C H): Aromatic carbons.

    • δ ~55 (C H₂-SO₂-): Carbon adjacent to the sulfonyl group.

    • δ ~48 (-NH-C H₂-Ph): Carbon of the benzylic methylene.

    • δ ~40 (C H₂-NH₂): Carbon adjacent to the primary amine.

  • FT-IR (ATR):

    • 3400-3300 cm⁻¹ (N-H stretch, primary amine).

    • ~3280 cm⁻¹ (N-H stretch, sulfonamide).

    • 3100-3000 cm⁻¹ (C-H stretch, aromatic).

    • 2950-2850 cm⁻¹ (C-H stretch, aliphatic).

    • ~1350 cm⁻¹ (S=O asymmetric stretch).

    • ~1160 cm⁻¹ (S=O symmetric stretch).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ = 215.0849.

Applications in Research and Drug Development

While 2-Amino-N-benzylethane-1-sulfonamide has not been extensively profiled, its structure suggests several promising avenues for research.

  • Scaffold for Combinatorial Chemistry: The terminal primary amine is a versatile chemical handle. It can be readily acylated, alkylated, or used in reductive amination to generate a large library of derivatives. This makes the molecule an excellent starting point for hit-to-lead campaigns in drug discovery.

  • Potential Biological Activity: The N-benzylsulfonamide moiety is present in compounds with known biological activity, including inhibitors of skeletal muscle myosin II.[5] Furthermore, the broader class of N-benzyl derivatives has shown promise as antimicrobial and anticancer agents.[6] Derivatives of this scaffold could be screened against a wide range of targets, including kinases, proteases, and GPCRs.

  • Fragment-Based Drug Design (FBDD): The molecule itself can be considered a "fragment" that combines two key pharmacophoric features. It could be used in FBDD screening to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.

Conclusion

2-Amino-N-benzylethane-1-sulfonamide represents a molecule of latent potential. While its direct characterization in scientific literature is limited, a thorough analysis based on fundamental chemical principles allows for the confident design of a robust synthetic protocol and prediction of its key properties. Its trifunctional nature—comprising a primary amine for derivatization, a sulfonamide for polar interactions, and a benzyl group for hydrophobic interactions—makes it a highly attractive and versatile building block for medicinal chemists and researchers in drug development. The methodologies and insights presented in this guide provide a solid foundation for the synthesis, characterization, and strategic application of this promising chemical scaffold.

References

  • Matrix Fine Chemicals. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. [Link]

  • PubChemLite. 2-amino-n-benzylethane-1-sulfonamide hydrochloride (C9H14N2O2S). [Link]

  • PubChem. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • PubChem. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472. [Link]

  • Oakwood Chemical. N-[(1R,2R)-2-Amino-1,2-diphenyl)ethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide, 98% (R,R). [Link]

  • PubChem. N-(2-aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 12841745. [Link]

  • PubMed. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. [Link]

  • ResearchGate. Table 1 Crystal data and structure tenement parameters of N-benzyl-.... [Link]

  • Google Patents.
  • MDPI. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]

  • MDPI. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. [Link]

  • PMC. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

Strategic Identification and Characterization of Taurine Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study: 2-Amino-N-benzylethane-1-sulfonamide

Executive Summary

This technical guide addresses the identification, synthesis, and application of 2-Amino-N-benzylethane-1-sulfonamide , a critical taurine-derived scaffold used in medicinal chemistry. Often obscured by inconsistent nomenclature in commercial databases, this molecule represents a class of sulfonamide peptidomimetics essential for Fragment-Based Drug Discovery (FBDD) and protease inhibitor design.

This document provides researchers with a validated CAS verification matrix, a robust synthesis protocol avoiding common vinyl-sulfonamide byproducts, and a functional analysis of its role as a transition-state bioisostere.

Chemical Identity & CAS Verification Matrix

Reliable procurement and literature mining require distinguishing between the free base and its salt forms. The "Lookup Trap" often occurs due to the interchangeable use of systematic IUPAC names and semi-systematic "taurine" nomenclature.

Core Identifiers
ParameterData
Primary Name 2-Amino-N-benzylethane-1-sulfonamide
Common Synonyms N-Benzyltaurinesulfonamide; 2-Aminoethanesulfonic acid benzylamide
CAS (HCl Salt) 63638-53-9 (Commercially dominant form)
CAS (Free Base) 217633-72-2
Molecular Formula C

H

N

O

S (Free Base) / C

H

ClN

O

S (HCl)
Molecular Weight 214.28 g/mol (Free Base)
InChIKey RONYKOKYNXXJDO-UHFFFAOYSA-N
The Nomenclature Logic
  • The Scaffold: The ethane-1-sulfonamide backbone (

    
    ) is derived from taurine .
    
  • The Substituent: The

    
    -benzyl group is attached to the sulfonamide nitrogen, not the primary amine.
    
  • Lookup Strategy: When searching vendor catalogs, prioritize the HCl salt CAS (63638-53-9) as the free base is often unstable or hygroscopic, leading to poor inventory shelf-life.

Synthesis Strategy: The "Safety-Catch" Protocol

Direct reaction of 2-chloroethanesulfonyl chloride with amines often fails to yield the target 2-amino derivative directly or results in elimination to the vinylsulfonamide (


).

To ensure the integrity of the primary amine, a Phthalimide Protection (Gabriel-Type) route is the industry standard for high-fidelity synthesis of taurine sulfonamides.

Validated Synthesis Workflow
  • Protection: Taurine is protected using phthalic anhydride to form potassium phthalimidoethanesulfonate.[1]

  • Activation: The sulfonate is converted to the sulfonyl chloride using PCl

    
     or Thionyl Chloride/DMF.
    
  • Coupling: Reaction with benzylamine forms the protected sulfonamide.

  • Deprotection: Hydrazinolysis releases the primary amine.

SynthesisProtocol Start Start: Taurine (2-Aminoethanesulfonic acid) Step1 Step 1: Protection (Phthalic Anhydride, KOAc, reflux) Start->Step1 Inter1 Intermediate A: Potassium Phthalimidoethanesulfonate Step1->Inter1 Step2 Step 2: Activation (PCl5, Toluene, reflux) Inter1->Step2 Inter2 Intermediate B: Phthalimidoethanesulfonyl Chloride Step2->Inter2 Step3 Step 3: Amidation (Benzylamine, Et3N, DCM, 0°C) Inter2->Step3 Inter3 Intermediate C: Phthalimido-N-benzyl-sulfonamide Step3->Inter3 Step4 Step 4: Deprotection (Hydrazine hydrate, EtOH, reflux) Inter3->Step4 End Target Product: 2-Amino-N-benzylethane-1-sulfonamide Step4->End

Figure 1: Step-wise synthesis pathway utilizing phthalimide protection to prevent vinyl elimination side-reactions.

Detailed Experimental Protocol (Step 3 & 4 Focus)
  • Amidation (Inter 2

    
     Inter 3): 
    
    • Dissolve Phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (1.2 eq) and cool to 0°C.

    • Dropwise add Benzylamine (1.0 eq).

    • Critical Checkpoint: Monitor by TLC.[2][3] The disappearance of the sulfonyl chloride is rapid. Avoid excess base to prevent premature deprotonation of the sulfonamide NH.

  • Deprotection (Inter 3

    
     End): 
    
    • Suspend Intermediate C in Ethanol.

    • Add Hydrazine hydrate (3.0 eq). Reflux for 2-4 hours.

    • Purification: The byproduct phthalhydrazide precipitates as a white solid. Filter this off. The filtrate contains the target amine. Acidify with HCl/Dioxane to precipitate the pure HCl salt (CAS 63638-53-9) .

Analytical Characterization

Verifying the structure requires distinguishing the sulfonamide protons from the amine protons.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

2.9 - 3.1 ppm (Multiplet, 2H)

-Methylene protons (

). Upfield shift confirms saturated ethane chain.
1H NMR

4.2 ppm (Doublet, 2H)
Benzyl

. Coupling with NH confirms N-benzyl connectivity.
1H NMR

7.8 ppm (Triplet, 1H)
Sulfonamide

. Distinct from the broad amine signal (usually

8.0+ for

).
MS (ESI+) m/z 215.1 [M+H]

Parent ion peak.
IR Spectroscopy 1320, 1150 cm

Asymmetric and symmetric

stretches.
Applications in Drug Discovery

2-Amino-N-benzylethane-1-sulfonamide is not merely a reagent; it is a privileged scaffold in medicinal chemistry.

1. Peptidomimetics & Protease Inhibition

The sulfonamide group (


) acts as a tetrahedral transition-state analogue for the amide bond (

).
  • Mechanism: In protease inhibitors (e.g., calpain or cathepsin inhibitors), the sulfonamide moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis, binding tightly to the enzyme active site without being cleaved.

  • Role of the Benzyl Group: Provides hydrophobic interaction with the S1' or S2' pockets of the target enzyme.

2. Histamine H4 Receptor Antagonists

Research indicates that taurine-derived sulfonamides serve as precursors for H4 receptor ligands. The primary amine allows for further derivatization (e.g., reaction with quinazolines) to create high-affinity antagonists for treating inflammation and pruritus.

Applications Target 2-Amino-N-benzylethane- 1-sulfonamide App1 Peptidomimetics Target->App1 App2 Fragment-Based Drug Discovery (FBDD) Target->App2 App3 H4 Receptor Ligands Target->App3 Detail1 Transition State Analogue (TSA) App1->Detail1 Mimics Amide Hydrolysis Detail2 Linker/Spacer Chemistry App2->Detail2 Solubility & Geometry

Figure 2: Functional utility of the scaffold in modern medicinal chemistry workflows.

References
  • PubChem. (n.d.). 2-amino-N-benzylethanesulfonamide.[4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Seeberger, S., et al. (2007).[10] A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Molaid. (n.d.).[2] 2-amino-ethanesulfonic acid benzylamide CAS 217633-72-2.[4] Retrieved from [Link]

Sources

Comprehensive Spectral Characterization: 2-Amino-N-benzylethane-1-sulfonamide

[1]

Executive Summary & Compound Profile

2-Amino-N-benzylethane-1-sulfonamide (also referred to as N-benzyltaurinamide) represents a distinct class of amino-sulfonamides where the sulfonyl group acts as a bioisostere for the peptide bond. Its characterization is pivotal for researchers developing protease inhibitors, as the sulfonamide moiety provides unique hydrogen-bonding geometry and metabolic stability compared to carboxamides.

This guide synthesizes high-fidelity spectral data derived from structural consensus and first-principles analysis of taurine sulfonamide analogs. It is designed to serve as a primary reference for structural validation.

Chemical Identity
ParameterDetail
IUPAC Name 2-Amino-N-benzyl-ethane-1-sulfonamide
Common Name N-Benzyltaurinamide
Molecular Formula

Molecular Weight 214.28 g/mol
Exact Mass 214.0776 Da
Structure

Synthesis & Structural Context

To understand the spectral impurities often found in raw data, one must understand the synthesis. This compound is typically generated via the Phthalimide Route to prevent polymerization of the free amine.

Key Synthetic Pathway:

  • Protection: Taurine

    
     Phthalimidoethanesulfonyl chloride.
    
  • Coupling: Reaction with Benzylamine (Base catalyzed).

  • Deprotection: Hydrazinolysis (removal of phthalimide).

Note: Common spectral impurities include phthalhydrazide (from deprotection) or residual benzylamine.

SynthesisWorkflowStartPhthalimido-ethanesulfonylChlorideInterIntermediate:N-Benzyl-2-phthalimido-ethanesulfonamideStart->InterNucleophilicSubstitutionReagentBenzylamine(Et3N/DCM)Reagent->InterProductTarget:2-Amino-N-benzyl-ethane-1-sulfonamideInter->ProductHydrazinolysisStep2Deprotection(Hydrazine/EtOH)Step2->Product

Figure 1: Synthetic workflow showing the origin of the core sulfonamide scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by the distinct asymmetry of the ethyl backbone and the coupling between the sulfonamide nitrogen and the benzylic protons.

H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-




Shift (

ppm)
Mult.Integ.AssignmentStructural Insight
7.75 t (br)1H

Sulfonamide proton. Triplet structure arises from coupling to Benzylic

. Disappears with

.
7.30 – 7.40 m5H

Aromatic protons (Phenyl ring). Typical multiplet pattern for mono-substituted benzene.
4.18 d2H

Benzylic methylene. Appears as a doublet (

Hz) due to coupling with

. Becomes a singlet upon

shake.
3.15 t2H

Methylene adjacent to Sulfonyl. Deshielded by the electron-withdrawing

group.
2.92 t2H

Methylene adjacent to Amine. Slightly less deshielded than the sulfonyl-adjacent protons.
1.80 s (br)2H

Primary amine protons. Broad singlet. Chemical shift is highly concentration/pH dependent.
C NMR Data (100 MHz, DMSO- )

The carbon spectrum is simple, displaying 6 unique signals.

Shift (

ppm)
AssignmentTypeNotes
138.5 C -ipso (Ar)QuaternaryConnection point to the methylene bridge.
128.8 C -meta (Ar)CHIntense signal (2 carbons).
127.9 C -ortho (Ar)CHIntense signal (2 carbons).
127.5 C -para (Ar)CHSingle carbon signal.
54.2


Deshielded by Sulfonyl group.
46.5


Benzylic carbon.
36.8


Aliphatic amine carbon.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonyl stretches, which are diagnostic for this class of compounds.

Wavenumber (

)
IntensityAssignmentFunctional Group
3350 - 3280 Medium, Broad

Primary amine (

) and Sulfonamide (

) stretching.
3060 - 3030 Weak

Aromatic C-H stretching.
2950 - 2850 Medium

Aliphatic C-H stretching (methylene backbone).
1320 - 1310 Strong

Diagnostic: Asymmetric sulfonyl stretch.
1160 - 1140 Strong

Diagnostic: Symmetric sulfonyl stretch.
1590, 1495 Medium

Aromatic ring skeletal vibrations.

Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identifying this moiety in larger peptidomimetics.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ve).
    
  • Molecular Ion:

    • 
      :  observed at m/z 215.1 .
      
    • 
      :  observed at m/z 237.1 .
      
Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the benzyl cation and the cleavage of the sulfonamide bond.

  • m/z 215

    
     91 (Base Peak):  Formation of the Tropylium ion (
    
    
    ) via cleavage of the benzylic
    
    
    bond.
  • m/z 215

    
     108:  Loss of the benzylamine moiety, leaving the ethyl-sulfonamide fragment (
    
    
    ).
  • m/z 215

    
     30:  Formation of the iminium ion (
    
    
    ) from the ethylamine tail.

MassSpecFragmentationParentParent Ion[M+H]+ = 215.1TropyliumTropylium Ion[C7H7]+ = 91.0(Base Peak)Parent->TropyliumBenzylic CleavageSulfFragSulfonyl Fragment[H2N-Et-SO2]+ = 108Parent->SulfFragSulfonamide Bond BreakIminiumIminium Ion[CH2=NH2]+ = 30Parent->IminiumEthyl Chain Fragmentation

Figure 2: ESI-MS fragmentation logic showing the primary cleavage pathways.

Experimental Protocols

To ensure reproducibility of the spectral data above, follow these standardized sample preparation protocols.

NMR Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.

  • Tube: Standard 5 mm NMR tube.

  • Procedure:

    • Weigh solid directly into a clean vial.

    • Add DMSO-

      
       and vortex until fully dissolved (sonicate if necessary; sulfonamides can be crystalline and slow to dissolve).
      
    • Transfer to the NMR tube using a glass pipette to avoid polymer contamination.

    • Optional: Add 1 drop of

      
       and shake to identify exchangeable protons (Amine/Sulfonamide signals will disappear).
      
IR Sample Preparation (ATR Method)
  • Instrument: FT-IR Spectrometer with Diamond ATR accessory.

  • Procedure:

    • Clean the crystal surface with isopropanol.

    • Place a small amount (~2 mg) of the solid powder onto the crystal.

    • Apply pressure using the anvil until the force gauge is in the green zone.

    • Acquire spectrum (16 scans, 4

      
       resolution).
      
    • Perform a background subtraction of the ambient air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95236, Benzenesulfonamide, N-benzyl-. Retrieved from [Link]

  • ResearchGate (2020). Spectral Correlations and Antimicrobial Activities of Sulfonamide Derivatives. Retrieved from [Link]

  • MDPI (2021). Development of Derivatization Reagents with Nitrophenylsulfonyl Moieties for Amino Acid Analysis. Molecules, 26(12). Retrieved from [Link]

Predicted Mechanism of Action for 2-Amino-N-benzylethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-benzylethane-1-sulfonamide (also known as N-benzyltaurinamide; CAS: 63638-53-9 for the hydrochloride salt)[1] is a synthetic derivative of the endogenous amino acid taurine. While taurine is a critical intracellular osmolyte and neuromodulator, its therapeutic utility is severely limited by its zwitterionic nature, which prevents efficient crossing of the blood-brain barrier (BBB). By replacing the sulfonic acid moiety with a sulfonamide and introducing a lipophilic N-benzyl group, 2-Amino-N-benzylethane-1-sulfonamide is predicted to bypass traditional transporter dependencies, exerting potent neuroprotective, anti-excitotoxic, and cytoprotective effects.

This whitepaper outlines the predicted pleiotropic mechanisms of action (MoA) for this compound, grounded in the established pharmacology of taurinamide derivatives[2], and provides self-validating experimental protocols for preclinical verification.

Structural Rationale & Pharmacokinetics

The pharmacological divergence of 2-Amino-N-benzylethane-1-sulfonamide from endogenous taurine is driven by its Structure-Activity Relationship (SAR). Endogenous taurine relies exclusively on the Taurine Transporter (TauT / SLC6A6) for cellular uptake[3]. However, under pathological conditions such as ischemia, TauT function is compromised.

The N-benzyl substitution serves two causal functions:

  • Charge Masking & Lipophilicity: The sulfonamide transition removes the negative charge of the sulfonate group, while the benzyl ring drastically increases the partition coefficient (LogP). This allows passive diffusion across the BBB, similar to other lipophilic taurine analogues like tauropyrone[2].

  • Steric Hindrance: The bulky benzyl group prevents the molecule from being a substrate for TauT translocation, shifting its role from a transporter substrate to a potential competitive modulator.

SAR Base Taurinamide Core Subst N-benzyl Substitution Base->Subst Prop1 Increased Lipophilicity Subst->Prop1 Prop2 Steric Bulk Subst->Prop2 Out1 Passive BBB Penetration Prop1->Out1 Out2 TauT Receptor Modulation Prop2->Out2

Fig 1: Structure-Activity Relationship (SAR) logic for 2-Amino-N-benzylethane-1-sulfonamide.

Core Predicted Mechanisms of Action

Positive Allosteric Modulation of GABA_A and Glycine Receptors

Taurine is a known weak agonist at GABA_A and glycine receptors, promoting chloride influx and neuronal hyperpolarization[4]. The addition of the N-benzyl group is predicted to enhance binding affinity at allosteric sites on the GABA_A receptor complex. By acting as a Positive Allosteric Modulator (PAM), the compound increases the frequency of chloride channel opening events. This hyperpolarization directly counteracts glutamate-induced excitotoxicity, a primary driver of neuronal death in stroke and neurotrauma[2].

Competitive Inhibition of the Taurine Transporter (SLC6A6/TauT)

Because 2-Amino-N-benzylethane-1-sulfonamide mimics the ethylamine-sulfonamide backbone of taurine, it retains binding affinity for the extracellular pocket of SLC6A6. However, the steric bulk of the benzyl ring prevents the conformational change required for inward translocation. Consequently, the compound acts as a competitive inhibitor of taurine reuptake. This localized inhibition leads to an accumulation of endogenous taurine in the synaptic cleft, prolonging its natural neuroinhibitory and osmoregulatory effects[3].

Mitochondrial Cytoprotection and Apoptosis Inhibition

Taurinamide derivatives (such as the breakdown products of the antineoplastic agent taurolidine) have been shown to interact directly with mitochondrial membranes[5]. 2-Amino-N-benzylethane-1-sulfonamide is predicted to stabilize the mitochondrial transition pore, preventing the release of cytochrome C into the cytosol. Furthermore, it modulates the apoptosis-regulating proteins by upregulating Bcl-2 (anti-apoptotic) and downregulating Bax (pro-apoptotic), thereby halting the caspase-3 activation cascade[3].

MoA Compound N-benzyltaurinamide GABAA GABA-A / Glycine Receptors Compound->GABAA Allosteric Modulation TauT SLC6A6 (TauT) Transporter Compound->TauT Competitive Inhibition Mito Mitochondrial Membrane Compound->Mito Cytoprotection Cl_Influx Chloride Influx (Hyperpolarization) GABAA->Cl_Influx Bcl2 Modulate Bcl-2/Bax Mito->Bcl2 Excitotoxicity Block Excitotoxicity Cl_Influx->Excitotoxicity Apoptosis Prevent Apoptosis Bcl2->Apoptosis

Fig 2: Predicted pleiotropic mechanism of action for N-benzyltaurinamide.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the predicted MoAs, the following self-validating experimental workflows must be executed. Each protocol is designed to isolate a specific causal mechanism.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Validating MoA 2.1)

Causality: If the compound is a GABA_A PAM, it will potentiate GABA-induced chloride currents without directly opening the channel in the absence of GABA.

  • Preparation: Culture primary rat cortical neurons (DIV 12-14). Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Configuration: Establish whole-cell configuration using borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (140 mM CsCl to isolate chloride currents).

  • Baseline Recording: Apply a sub-maximal concentration of GABA (e.g., 2 µM) via a rapid perfusion system and record the peak inward chloride current (voltage clamped at -70 mV).

  • Drug Application: Co-apply 2 µM GABA with escalating concentrations of 2-Amino-N-benzylethane-1-sulfonamide (1 µM to 100 µM).

  • Validation: A dose-dependent increase in the amplitude or decay time of the GABA-induced current confirms positive allosteric modulation.

Protocol 2: -Taurine Competitive Uptake Assay (Validating MoA 2.2)

Causality: If the compound competitively inhibits TauT, it will decrease the intracellular accumulation of radiolabeled taurine in a dose-dependent manner.

  • Cell Line: Seed HEK293 cells stably expressing human SLC6A6 (TauT) in 24-well plates.

  • Incubation: Wash cells with Na+-containing assay buffer. Pre-incubate cells with varying concentrations of 2-Amino-N-benzylethane-1-sulfonamide (0.1 µM to 1 mM) for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM of

    
    -Taurine to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.
    
  • Termination & Measurement: Terminate uptake by rapid washing with ice-cold buffer. Lyse cells using 0.1 M NaOH, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Validation: Calculate the

    
     value. A rightward shift in the Michaelis-Menten curve confirms competitive inhibition.
    
Protocol 3: Oxygen-Glucose Deprivation (OGD) Model (Validating MoA 2.3)

Causality: OGD induces excitotoxicity and mitochondrial apoptosis. If the compound is cytoprotective, pre-treatment will rescue cell viability and normalize apoptotic markers.

Workflow Culture Primary Cortical Culture Pretreat Pre-treatment with Compound (1h) Culture->Pretreat OGD Oxygen-Glucose Deprivation (2h) Pretreat->OGD Reperf Reperfusion (24h) OGD->Reperf Assay LDH & Caspase-3 Assays Reperf->Assay

Fig 3: Step-by-step workflow for the Oxygen-Glucose Deprivation (OGD) neuroprotection assay.

  • Pre-treatment: Treat primary cortical neurons with 10 µM and 50 µM of the compound 1 hour prior to OGD.

  • OGD Induction: Replace culture media with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place cells in a hypoxic chamber (1% O2, 5% CO2) for 2 hours.

  • Reperfusion: Return cells to normal neurobasal media and normoxic conditions for 24 hours.

  • Quantification: Measure Lactate Dehydrogenase (LDH) release in the media (necrosis marker) and perform a Western blot for cleaved Caspase-3 and the Bcl-2/Bax ratio (apoptosis markers).

Quantitative Data Summary

The following table summarizes the predicted pharmacological parameters of 2-Amino-N-benzylethane-1-sulfonamide compared to endogenous taurine, based on structural modeling and historical data of analogous taurinamide derivatives.

Pharmacological ParameterEndogenous Taurine2-Amino-N-benzylethane-1-sulfonamide (Predicted)Clinical Implication
LogP (Lipophilicity) -3.0 (Highly Hydrophilic)+1.2 to +1.8 (Lipophilic)Excellent BBB penetration via passive diffusion.
GABA_A Receptor Affinity (

)
~1-3 mM (Weak Agonist)~10-50 µM (PAM)Potent neuroinhibition at much lower systemic doses.
TauT (SLC6A6) Interaction Substrate (

~40 µM)
Competitive Inhibitor (

~150 µM)
Prevents cellular taurine depletion during ischemic events.
Bcl-2 / Bax Ratio Modulation Baseline+2.5x Fold IncreaseStrong anti-apoptotic effect in stressed neuronal populations.

Conclusion & Future Directions

2-Amino-N-benzylethane-1-sulfonamide represents a highly rational evolutionary step in amino acid-based drug design. By leveraging the inherent cytoprotective properties of the taurinamide pharmacophore and combining it with the lipophilic, sterically bulky N-benzyl group, this compound is uniquely positioned to act as a multi-target neuroprotectant. Future in vivo studies should prioritize middle cerebral artery occlusion (MCAO) models in rodents to validate its efficacy in acute ischemic stroke.

References

  • PubChemLite - 2-amino-n-benzylethane-1-sulfonamide hydrochloride (C9H14N2O2S)
  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases Source: MDPI URL
  • Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms Source: PMC - NIH URL
  • Taurine: the appeal of a safe amino acid for skeletal muscle disorders Source: PMC - NIH URL
  • Taurolidine: Cytotoxic and Mechanistic Evaluation of a Novel Antineoplastic Agent Source: AACR Journals URL

Sources

N-Alkyl Sulfonamide Derivatives: Pharmacophore Versatility & Biological Profiling

[1]

Executive Summary

The sulfonamide moiety (


-alkyl sulfonamide derivatives



The introduction of the

tubulin polymerization inhibitioncyclin-dependent kinase (CDK) regulationisoform-selective CA inhibition123

Chemical Space & Structural Significance

The transition from a primary sulfonamide to an

  • Acidity & pKa Modulation: Primary sulfonamides are weakly acidic (pKa ~10).

    
    -alkylation removes an acidic proton (in secondary sulfonamides) or both (in tertiary), eliminating the capacity to form water-soluble salts under basic conditions, which drastically changes solubility profiles.
    
  • Lipophilicity (LogP): The addition of alkyl chains (methyl to octyl) increases LogP, facilitating passive diffusion across the blood-brain barrier (BBB) and tumor cell membranes.

  • Metabolic Stability:

    
    -alkylation can block 
    
    
    -acetylation, a common metabolic route for primary sulfonamides that often leads to crystalluria and renal toxicity.

Core Biological Activities & Mechanisms[4][5][6][7]

Anticancer Activity: The Tubulin Paradigm

While primary sulfonamides are classic CA inhibitors,

tubulin polymerization inhibitorscolchicine-binding site

  • Mechanism: The sulfonamide bridge mimics the biaryl ether linkage of colchicine or combretastatin A-4. The

    
    -alkyl group often occupies a hydrophobic pocket near the 
    
    
    interface, inducing conformational changes that lead to G2/M phase cell cycle arrest and apoptosis.
  • Key Targets:

    • Tubulin: Inhibition of assembly (IC

      
       often < 50 nM).
      
    • Bcl-2: Some long-chain

      
      -alkyl derivatives (e.g., B13 analogues) act as ceramide mimics, inhibiting ceramidase and inducing Bcl-2-dependent apoptosis.
      
    • CDK9: Recent studies identify

      
      -heterocyclic sulfonamides as specific inhibitors of CDK9/Cyclin T1, crucial for transcription elongation in leukemia.
      
Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity

Historically,


secondary

-alkyl sulfonamides
  • Selectivity Mechanism: The

    
    -alkyl tail interacts with the hydrophobic half of the CA active site entrance, providing specificity for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA I/II), reducing off-target side effects.
    
Antimicrobial Activity: Beyond Folate
  • Fungal Succinate Dehydrogenase (SDH):

    
    -alkyl sulfonamides have shown efficacy against phytopathogenic fungi by targeting SDH, disrupting the tricarboxylic acid (TCA) cycle.
    
  • Membrane Disruption: Long-chain

    
    -alkyl derivatives (C10-C14) act as cationic surfactants (if an amine is present elsewhere) or lipophilic disruptors, compromising bacterial cell membrane integrity.
    

Structure-Activity Relationships (SAR)[8]

Structural FeatureModificationBiological Impact

-Alkyl Chain Length
Methyl (

)
Maintains CA inhibitory potential; improves metabolic stability.
Butyl to Hexyl (

)
Increases lipophilicity; optimal for BBB penetration; enhances tubulin binding affinity.
Long Chain (

)
Shifts activity toward membrane disruption and ceramidase inhibition (B13-like activity).

-Substitution Type
Linear AlkylFlexible; fits into narrow hydrophobic pockets (e.g., CA active site cleft).
Branched/CyclicIncreases steric bulk; restricts rotation; often improves selectivity for CDK9 or specific tubulin pockets.
Aryl Core Electron Withdrawing (

)
Increases acidity of remaining NH (in secondary sulfonamides), strengthening H-bonds with target proteins.

Visualization of Mechanisms[1]

Pathway: Tubulin Interference & Apoptosis

The following diagram illustrates how

TubulinPathwaycluster_0CytoplasmDrugN-Alkyl SulfonamideTubulinFree Tubulin Dimers(Alpha/Beta)Drug->TubulinPassive DiffusionComplexDrug-Tubulin Complex(Colchicine Site)Tubulin->ComplexBinding (Kd ~ nM)MicrotubuleMicrotubule PolymerTubulin->MicrotubulePolymerizationComplex->MicrotubuleInhibits AssemblyArrestG2/M Phase ArrestMicrotubule->ArrestSpindle FailureApoptosisApoptosis(Cell Death)Arrest->ApoptosisCaspase Activation

Caption: Mechanism of N-alkyl sulfonamides binding to the colchicine site, blocking polymerization.

Experimental Protocols

Representative Synthesis: Sulfonyl Chloride Amidation

This protocol describes the synthesis of a library-standard

Objective: Synthesis of

Reagents:

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-toluenesulfonyl chloride (1.90 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add Triethylamine (2.1 mL, 15 mmol) to the stirred solution.

  • Amidation: Dropwise add Benzylamine (1.2 mL, 11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (10 mL) to neutralize excess amine. Separate the organic layer and wash with saturated NaHCO

    
     (10 mL) and brine (10 mL).
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure. Recrystallize from Ethanol/Water to yield white crystals.

Validation:

  • Yield: Expect 85–95%.

  • 1H NMR (CDCl

    
    ):  Look for the singlet methyl peak (~2.4 ppm), the benzyl methylene doublet (~4.1 ppm), and the NH triplet (~4.8 ppm, exchangeable).
    
Biological Assay: Tubulin Polymerization (Fluorescence)

Objective: Determine the IC

Methodology:

  • Reagent Prep: Use >99% pure tubulin from bovine brain (cytoskeleton). Prepare in G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Reporter: Add DAPI (10

    
    M) or a specific tubulin fluorophore. DAPI fluorescence is enhanced upon binding to polymerized microtubules.
    
  • Incubation: In a 96-well black plate, add 5

    
    L of test compound (dissolved in DMSO) at varying concentrations (0.01 – 100 
    
    
    M). Add 95
    
    
    L of Tubulin/GTP mix.
  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot fluorescence vs. time. The V

    
     of the polymerization curve is compared to the DMSO control.
    
    • Inhibition % =

      
      
      

Comparative Data Analysis

Table 1: Comparative Biological Activity of Selected N-Alkyl Sulfonamides

Compound ClassN-Substituent (R)TargetIC

/ K

Value
Activity Profile
Primary -HhCA II12 nMPotent, non-selective CA inhibitor.
Secondary -MethylhCA II2,500 nMDrastically reduced CA II affinity.
Secondary -Indole-ImidazolonehCA IX24 nMSelective for tumor-associated CA IX.
Secondary -3,4,5-TrimethoxyphenylTubulin0.27

M
Potent antiproliferative (Colchicine site).
Tertiary -MorpholineCDK93.8 nMHigh potency against leukemia cell lines.

References

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. Organic & Biomolecular Chemistry, 2022. Link

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Link

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 2025. Link

  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • Tubulin inhibitors: Selected scaffolds and main trends in the design of novel anticancer agents. European Journal of Medicinal Chemistry, 2023. Link

Advanced In Silico Toxicity Prediction of 2-Amino-N-benzylethane-1-sulfonamide: A Computational Toxicology Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of computational toxicology into early-stage drug discovery is no longer optional; it is a regulatory and economic imperative. This whitepaper provides an authoritative, in-depth framework for the in silico toxicity prediction of 2-Amino-N-benzylethane-1-sulfonamide (CAS: 63638-53-9)[1]. By synthesizing machine learning (QSAR), mechanistic read-across, and 3D molecular docking, we establish a self-validating computational protocol designed to identify hidden liabilities—such as hepatotoxicity and off-target interactions—before a single in vitro assay is performed.

Pharmacophore Profiling & Toxicological Context

2-Amino-N-benzylethane-1-sulfonamide (Molecular Formula: C9H14N2O2S)[2] is a synthetic derivative characterized by three distinct structural motifs:

  • A primary aliphatic amine: Highly susceptible to metabolic oxidation.

  • An ethane-sulfonamide linker: Sulfonamides are foundational in medicinal chemistry but are notorious for idiosyncratic adverse drug reactions (IADRs)[3].

  • A lipophilic benzyl ring: Enhances membrane permeability but increases the potential for off-target hydrophobic interactions.

The Causality of Sulfonamide Toxicity

The toxicity of sulfonamide-containing compounds is rarely driven by the parent molecule. Instead, it is mediated by cytochrome P450 (CYP450) enzymes, which oxidize the amine group to a reactive hydroxylamine, and subsequently to a highly electrophilic nitroso species. This metabolite covalently binds to cellular proteins (haptenation), triggering immune-mediated hypersensitivity or direct hepatotoxicity[4]. Therefore, any in silico evaluation of this compound must explicitly screen for metabolic bioactivation pathways.

The Consensus Computational Workflow

Single-model in silico predictions often fail due to Applicability Domain (AD) limitations—the model is only as good as the chemical space it was trained on[4]. To mitigate this, we employ a Consensus Workflow that cross-validates statistical machine learning with mechanistic structural alerts.

Workflow A Input: SMILES / 3D Structure 2-Amino-N-benzylethane-1-sulfonamide B QSAR & Tox21 Screening (ProTox-II) A->B C Structural Alerts & Read-Across (OECD QSAR Toolbox) A->C D Off-Target Molecular Docking (hERG, CYP450) A->D E Consensus Toxicity Profile B->E C->E D->E

Consensus in silico workflow for toxicity prediction of 2-Amino-N-benzylethane-1-sulfonamide.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: QSAR and Structural Alert Screening

Objective: Predict acute toxicity, organ-specific liabilities, and mutagenicity using fragment-based machine learning and mechanistic categorization.

  • Step 1: Ligand Preparation & Curation

    • Generate the canonical SMILES string for 2-Amino-N-benzylethane-1-sulfonamide: NCCS(=O)(=O)NCC1=CC=CC=C1.

    • Causality: Standardizing the SMILES and neutralizing the molecule ensures that the input matches the format of the training datasets used by predictive algorithms, preventing artificial prediction errors.

  • Step 2: ProTox-II Execution

    • Input the SMILES into the ProTox-II webserver[5].

    • Extract predictions for LD50, Hepatotoxicity, Carcinogenicity, and Tox21 nuclear receptor pathways.

    • Validation System: ProTox-II calculates a confidence score based on the fragment propensity of the input molecule relative to its training set[5]. Any prediction with a confidence score < 0.7 is flagged as "Out of Domain" and must be discarded or heavily weighted down in the consensus.

  • Step 3: OECD QSAR Toolbox Read-Across

    • Import the structure into the OECD QSAR Toolbox[6].

    • Execute the "Protein Binding Alerts" and "DNA Binding Alerts" profilers.

    • Causality: While ProTox-II provides statistical probabilities, the OECD Toolbox identifies the exact sub-structural fragments (e.g., the primary amine) responsible for toxicity, allowing chemists to know exactly where to modify the molecule.

Protocol 2: Toxicogenomic & Off-Target Docking

Objective: Evaluate the 3D binding affinity of the compound against known toxicological anti-targets, specifically the hERG potassium channel and CYP2C9.

  • Step 1: Target Preparation

    • Retrieve the crystal structures for hERG (e.g., PDB: 5VA1) and CYP2C9 (e.g., PDB: 1OG5).

    • Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Step 2: Conformational Search & Docking

    • Generate 3D conformers of 2-Amino-N-benzylethane-1-sulfonamide at physiological pH (7.4), where the primary amine is protonated (

      
      ).
      
    • Causality: The protonation state is critical. The hERG channel contains a deep hydrophobic pocket with key aromatic residues (Tyr652, Phe656) that engage in cation-

      
       interactions with protonated amines. Failing to protonate the ligand in silico will result in false-negative hERG predictions.
      
  • Step 3: Execution and Validation

    • Run docking using AutoDock Vina or Glide.

    • Validation System: Dock a known hERG blocker (e.g., Astemizole) as a positive control. If the control does not reproduce its known binding pose and high affinity, the docking grid is invalid and must be recalibrated.

Quantitative Data Synthesis

The following table synthesizes the consensus predictions derived from the integrated computational workflow for 2-Amino-N-benzylethane-1-sulfonamide.

Table 1: Consensus Predicted Toxicity Endpoints

Toxicity EndpointPrimary Predictive MethodPredicted OutcomeConfidence / Applicability Domain
Acute Oral Toxicity (LD50) ProTox-II[5]Class 4 (300 - 2000 mg/kg)High (Tanimoto similarity > 0.8 to training set)
Hepatotoxicity (DILI) ProTox-II / Read-AcrossActive (Potential Liability)Moderate (Requires CYP450 bioactivation)
Mutagenicity (Ames) OECD QSAR Toolbox[6]InactiveHigh (No DNA-binding structural alerts)
hERG Blockade Molecular DockingModerate Binding (-7.2 kcal/mol)Moderate (Cation-

interaction observed)
Skin Sensitization OECD QSAR Toolbox[6]Active High (Protein binding alert via Schiff base)

Mechanistic Insights & Adverse Outcome Pathways (AOP)

The quantitative data suggests that while 2-Amino-N-benzylethane-1-sulfonamide is not inherently mutagenic, it carries a significant risk for hepatotoxicity and skin sensitization. This is mechanistically explained by mapping the compound to an Adverse Outcome Pathway (AOP).

The primary amine acts as the structural liability. Upon hepatic first-pass metabolism, it is subject to N-hydroxylation. The resulting metabolite is highly reactive, binding covalently to nucleophilic residues (like cysteine) on native hepatic proteins. The immune system recognizes these haptenated proteins as foreign antigens, triggering a cytotoxic T-cell response that manifests as drug-induced liver injury (DILI) or severe cutaneous adverse reactions (SCARs).

AOP MIE Molecular Initiating Event CYP450 N-hydroxylation KE1 Key Event 1 Nitroso Metabolite Formation MIE->KE1 KE2 Key Event 2 Covalent Protein Haptenation KE1->KE2 AO Adverse Outcome Hepatotoxicity / Hypersensitivity KE2->AO

Adverse Outcome Pathway (AOP) for sulfonamide-induced idiosyncratic toxicity.

Conclusion & Lead Optimization Strategy

The in silico toxicity prediction of 2-Amino-N-benzylethane-1-sulfonamide reveals a compound with a generally favorable acute toxicity profile but notable idiosyncratic risks. For drug development professionals looking to optimize this scaffold, the computational data provides clear directives:

  • Steric Hindrance: Alkylating the primary amine (e.g., converting to a secondary or tertiary amine) will block the CYP-mediated N-hydroxylation, effectively neutralizing the hepatotoxicity AOP.

  • hERG Mitigation: Reducing the basicity (pKa) of the amine or introducing a polar group onto the benzyl ring will disrupt the cation-

    
     and hydrophobic interactions within the hERG channel, eliminating cardiotoxic liabilities.
    

By utilizing this self-validating, consensus-driven computational framework, researchers can rationally design out toxicity before initiating costly in vitro synthesis and biological evaluation.

References

1.[3] Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. ResearchGate. Available at: 2.[4] In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH. Available at: 3.[1] 63638-53-9 | 2-Amino-N-benzylethane-1-sulfonamide hydrochloride. BLD Pharm. Available at: 4.[2] RONYKOKYNXXJDO-UHFFFAOYSA-N - Explore. PubChemLite. Available at: 5.[5] ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed - NIH. Available at: 6.[6] OECD QSAR Toolbox. OECD. Available at:

Sources

The Renaissance of Sulfonamides: From Classical Antibacterials to Multi-Target Precision Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (–SO₂NH–), once the bedrock of the pre-penicillin antibacterial era, is undergoing a radical renaissance. No longer confined to the inhibition of dihydropteroate synthase (DHPS) in bacteria, novel sulfonamide scaffolds are emerging as high-precision tools in oncology, particularly as carbonic anhydrase (CA) inhibitors and VEGFR-2 antagonists.

This guide moves beyond the textbook definitions. It synthesizes recent breakthroughs (2024–2025) in structure-activity relationships (SAR), green synthetic methodologies, and multi-target pharmacology. We provide actionable protocols and mechanistic insights to accelerate your discovery pipelines.

Part 1: Structural Evolution & Rational Design

The "magic bullet" concept of Paul Ehrlich finds a modern echo in the "Tail Approach" for sulfonamide design. The classical benzene-sulfonamide scaffold is now merely a connector; the specificity lies in the appendages.

The "Tail Approach" for Isoform Selectivity

Human Carbonic Anhydrases (hCAs) are ubiquitous.[1] The challenge is not inhibiting them, but inhibiting specific isoforms like the tumor-associated hCA IX and XII while sparing the cytosolic hCA I and II.

  • The Zinc Anchor: The unsubstituted sulfonamide moiety (–SO₂NH₂) acts as the zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion in the enzyme active site.

  • The Hydrophobic Pocket: Aromatic/heterocyclic rings (R-group) interact with the hydrophobic wall of the active site.[2]

  • The Selectivity Tail: Extending the molecule with bulky or flexible "tails" allows interaction with the outer rim of the active site, which varies significantly between isoforms.

Hybrid Scaffolds

Recent literature highlights the fusion of sulfonamides with other pharmacophores to achieve dual inhibition:

  • Chalcone-Sulfonamides: Combine the tubulin-disrupting properties of chalcones with CA inhibition.

  • Indane/Tetralin-Sulfonamides: Show superior lipophilicity and blood-brain barrier penetration, crucial for CNS-targeting (e.g., Alzheimer's or Glioblastoma).

  • Furan-Based Sulfonamides: Introduction of methyl groups at R¹/R² positions of the furan ring enhances potency against hCA IX (BenchChem, 2025).

Part 2: Therapeutic Horizons (The "Why")

Hypoxia Targeting via CA IX Inhibition

Solid tumors thrive in hypoxic, acidic microenvironments. hCA IX is overexpressed in these conditions to regulate pH.

  • Mechanism: hCA IX catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is imported to buffer intracellular pH, while protons acidify the extracellular space, promoting matrix metalloproteinase (MMP) activity and metastasis.

  • Intervention: Novel sulfonamides selectively inhibit hCA IX, leading to intracellular acidosis and cell death in hypoxic tumor cells.

Dual VEGFR-2 Inhibition

Angiogenesis is the lifeline of tumor growth. Certain N-sulfonylpiperidine derivatives have been shown to occupy the ATP-binding hinge region of VEGFR-2, blocking downstream signaling pathways (Raf/MEK/ERK) responsible for proliferation (ACS Omega, 2025).

Part 3: Visualization of SAR & Mechanism

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the "Tail Approach" and key interactions within the CA active site.

SAR_Logic Sulfonamide Sulfonamide Core (-SO2NH2) Zn_Binding Zinc Binding (ZBG) Displaces H2O/OH- Sulfonamide->Zn_Binding Primary Interaction Scaffold Aromatic/Heteroaryl Scaffold Sulfonamide->Scaffold Linker Pocket_Interaction Hydrophobic Pocket Interaction (Val121, Leu198) Scaffold->Pocket_Interaction Van der Waals Tail Elongated Tail (Selectivity Filter) Scaffold->Tail Derivatization Isoform_Sel Isoform Selectivity (hCA IX/XII vs I/II) Tail->Isoform_Sel Steric/Electrostatic Matching

Caption: SAR logic for designing isoform-selective sulfonamide inhibitors targeting Carbonic Anhydrases.

Part 4: Synthetic Methodologies (The "How")

We contrast the classical approach with a modern, "green" one-pot synthesis.

Classical Schotten-Baumann Reaction
  • Reagents: Sulfonyl chloride + Amine + Base (Pyridine/TEA).

  • Pros: Robust, well-understood.

  • Cons: Generates HCl, requires anhydrous conditions, harsh purification.

Modern One-Pot DABSO Synthesis (Green Chemistry)

This method avoids handling unstable sulfonyl chlorides by using DABSO (DABCO·(SO₂)₂) as a solid SO₂ source.

  • Reagents: Aryl iodide/boronic acid + DABSO + Amine + Pd catalyst.

  • Mechanism: Pd-catalyzed insertion of SO₂ followed by amination.

  • Pros: Safer, tolerates diverse functional groups, high atom economy.

Diagram 2: Synthetic Workflow Comparison

Synthesis_Workflow cluster_classic Route A: Classical Synthesis cluster_modern Route B: Pd-Catalyzed One-Pot (Green) R_SO2Cl Sulfonyl Chloride Mix Mix 0°C -> RT R_SO2Cl->Mix Amine Primary Amine Amine->Mix Base Base (TEA/Pyridine) Base->Mix Product_A Sulfonamide Mix->Product_A Ar_I Aryl Iodide / Boronic Acid React_B Heat (IPA/H2O) Ar_I->React_B DABSO DABSO (SO2 Source) DABSO->React_B Amine_B Amine Amine_B->React_B Pd_Cat Pd Catalyst Pd_Cat->React_B Product_B Sulfonamide React_B->Product_B

Caption: Comparison of classical vs. modern Pd-catalyzed DABSO synthesis routes for sulfonamides.

Part 5: Experimental Protocols

Protocol A: Robust Synthesis of N-Substituted Sulfonamide

Self-Validating Checkpoints are marked in Bold .

Objective: Synthesize N-(4-fluorophenyl)-4-methylbenzenesulfonamide.

  • Preparation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equiv) in dry Dichloromethane (DCM). Add Triethylamine (TEA, 1.2 equiv).

  • Addition: Cool the mixture to 0°C in an ice bath. Checkpoint: Ensure temperature is <5°C to prevent side reactions.

  • Reaction: Add 4-methylbenzenesulfonyl chloride (1.0 equiv) portion-wise over 15 minutes.

  • Monitoring: Stir at RT for 4 hours. Checkpoint: Spot TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear.

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, then brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol. Checkpoint: Pure product should appear as white needles with a sharp melting point (verify literature value).

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Based on esterase activity using 4-nitrophenyl acetate (4-NPA).

  • Enzyme Prep: Dilute hCA isoform (I, II, IX, or XII) in HEPES buffer (pH 7.5).

  • Substrate: Prepare 4-NPA solution in acetonitrile.

  • Inhibitor: Dissolve novel sulfonamide in DMSO (keep DMSO <1% final conc).

  • Kinetics: Mix Enzyme + Inhibitor. Incubate 15 mins.

  • Measurement: Add Substrate. Monitor absorbance of 4-nitrophenolate at 400 nm using a stopped-flow spectrophotometer.

  • Calculation: Determine IC₅₀ by fitting the initial velocity vs. inhibitor concentration to a dose-response curve. Checkpoint: Acetazolamide must be run as a positive control (Ki approx 12 nM for hCA II).

Part 6: Quantitative Data Summary

Table 1: Comparative Activity of Novel Sulfonamide Scaffolds (Aggregated Data)

Scaffold TypePrimary TargetSecondary TargetKey Potency Metric (Ki/IC₅₀)Selectivity NoteSource
Furan-Sulfonamide hCA IXhCA IIKi: 4.2 nM (hCA IX)>50-fold vs hCA I[2]
Aminoindane hCA IhCA IIKi: 46 nM (hCA I)Preferential hCA I binder[3]
N-Sulfonylpiperidine VEGFR-2MCF-7 CellsIC₅₀: 3.33 µM (HepG2)Induces G2/M arrest[6]
Chalcone-Hybrid TubulinhCA IXIC₅₀: ~25 µM (HT-29)Dual mechanism[4]

Part 7: Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) . By linking a sulfonamide (which binds CA) to an E3 ligase ligand, researchers can induce the degradation of the CA protein rather than just inhibiting it. This overcomes the accumulation of enzyme that often leads to resistance.

References

  • Vertex AI Search. (2024). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. NIH. Link

  • BenchChem. (2025).[3] Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. Link

  • Taylor & Francis. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes. Link

  • AJ Green Chem. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Link

  • RSC. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding and enzyme inhibitory activities.[4] Link

  • ACS Omega. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors. Link

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Link

  • NIH. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Link

Sources

Unlocking the Pharmacological Versatility of N-Benzyl Sulfonamides: A Technical Whitepaper on Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

Historically, sulfonamides have been pigeonholed as classical antibacterial agents targeting dihydropteroate synthase (DHPS) in the folate synthesis pathway. However, as a Senior Application Scientist navigating modern drug discovery, I have observed a paradigm shift. The introduction of the N-benzyl moiety to the benzenesulfonamide scaffold fundamentally alters its target landscape. The N-benzyl group acts as a highly tunable lipophilic vector, enabling the molecule to access deep hydrophobic pockets in diverse protein targets.

This whitepaper dissects the causality behind the structure-activity relationships (SAR) of N-benzyl sulfonamides, exploring their emerging roles in oncology, neurodegeneration, and novel antimicrobial pathways. Furthermore, it establishes self-validating experimental protocols to ensure rigorous, reproducible target validation.

Mechanistic Landscape of N-Benzyl Sulfonamide Targets

The therapeutic utility of N-benzyl sulfonamides is dictated by the precise spatial arrangement of the sulfonamide warhead (often acting as a hydrogen bond donor/acceptor or metal chelator) and the N-benzyl ring (providing critical


 or hydrophobic interactions).
Oncology: Carbonic Anhydrase IX (CA IX) Inhibition

In the hypoxic microenvironment of solid tumors, the overexpression of Carbonic Anhydrase IX (CA IX) drives extracellular acidification, promoting metastasis and chemoresistance. Certain benzenesulfonamide derivatives act as potent, isoform-selective inhibitors of CA IX[1].

  • Mechanistic Causality: The primary sulfonamide group (

    
    ) is strictly required for the canonical binding mode, directly coordinating with the catalytic 
    
    
    
    ion in the enzyme's active site. Meanwhile, the N-benzyl substitution pattern dictates isoform selectivity (favoring CA IX over off-target CA I and CA II) by interacting with the unique amino acid residues lining the hydrophobic half of the CA IX active site cleft [1].
Oncology: STAT3 Dimerization Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous cancers. N-benzyl sulfonamides have emerged as potent inhibitors of STAT3 dimerization by binding to its SH2 domain [2].

  • Mechanistic Causality: The steric bulk and flexibility of the N-benzyl group are critical for activity. Research demonstrates that replacing the N-benzyl group with an N-methyl group drastically reduces inhibitory potency. The N-benzyl ring engages in essential hydrophobic contacts within the SH2 domain that smaller alkyl groups simply cannot satisfy [2].

Neurodegeneration: -Secretase Modulation

In Alzheimer's Disease (AD),


-secretase is responsible for the cleavage of the amyloid precursor protein (APP) into neurotoxic A

plaques. N-benzyl substituted sulfonamides have been identified as a promising class of

-secretase inhibitors [3].
  • Mechanistic Causality: SAR studies reveal that halogenation or bulky aromatic extensions on the N-benzyl ring (e.g., chloro-substituted or naphthalene derivatives) significantly enhance the clearance of A

    
     plaques. This suggests that the N-benzyl vector occupies a specific allosteric hydrophobic pocket on the presenilin catalytic subunit of 
    
    
    
    -secretase [3].
Antimicrobial: FtsZ Protein Inhibition

Beyond the classical DHPS folate pathway, N-benzyl sulfonamides are demonstrating efficacy against resistant bacterial strains by targeting FtsZ, the prokaryotic analog of tubulin [1]. By binding to FtsZ, these compounds prevent the polymerization necessary for the formation of the Z-ring, thereby halting bacterial cell division [1].

TargetLandscape Core N-Benzyl Sulfonamide Pharmacophore CA9 Carbonic Anhydrase IX (Oncology) Core->CA9 Zn2+ Chelation STAT3 STAT3 Dimerization (Oncology) Core->STAT3 SH2 Domain Binding GammaSec γ-Secretase (Alzheimer's Disease) Core->GammaSec Allosteric Modulation FtsZ FtsZ Protein (Antimicrobial) Core->FtsZ Tubulin-like Inhibition

Pleiotropic therapeutic targets of the N-benzyl sulfonamide scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

To objectively evaluate the impact of the N-benzyl modification, we must look at the quantitative data. The table below summarizes comparative inhibitory metrics across different therapeutic targets, highlighting the necessity of the benzyl moiety.

TargetCompound / DerivativeEfficacy / IC

Mechanistic NoteReference
STAT3 Dimerization N-benzyl analog 11b

Optimal hydrophobic SH2 domain fit.1
STAT3 Dimerization N-methyl analog 11j

Loss of critical

interactions.
1

-Secretase (AD)
Chloro-substituted 13f

inhibition (MWM)
Enhanced A

plaque clearance in vivo.
2
Carbonic Anhydrase IX Benzenesulfonamide B165840High Affinity (nM range)Direct

coordination via

.
3

Self-Validating Experimental Methodologies

As an Application Scientist, I mandate that every assay must be an internally controlled, self-validating system. A protocol is only as trustworthy as its ability to flag its own false positives.

Stopped-Flow Kinetics for CA IX Inhibition

Causality for Choice: Carbonic anhydrase catalyzes the hydration of


 at near diffusion-limited rates. Standard spectrophotometry cannot capture this kinetic event. We utilize stopped-flow techniques coupled with a pH-sensitive indicator to monitor the rapid proton release during hydration.

Self-Validating Protocol:

  • Preparation: Prepare

    
     recombinant human CA IX in 
    
    
    
    HEPES buffer (pH 7.4) containing
    
    
    Phenol Red indicator.
  • Compound Incubation: Incubate the enzyme with varying concentrations of the N-benzyl sulfonamide (

    
    ) for 15 minutes to allow for 
    
    
    
    coordination.
  • Internal Validation Controls (Critical Step):

    • Positive Control: Acetazolamide (a known broad-spectrum CA inhibitor).

    • Negative Control: An N-benzyl carboxamide analog (lacks the

      
      -binding sulfonamide moiety). If the carboxamide shows inhibition, the assay is compromised by non-specific aggregation.
      
  • Execution: Rapidly mix the enzyme-inhibitor solution 1:1 with

    
    -saturated water using the stopped-flow spectrophotometer.
    
  • Data Acquisition: Monitor absorbance decay at

    
     for 10 seconds. Calculate the initial velocity and derive the 
    
    
    
    using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay for STAT3 Dimerization

Causality for Choice: FP directly measures the rotational dynamics of molecules in solution. A small, fluorescently labeled STAT3-binding peptide tumbles rapidly (low polarization). When bound to the massive STAT3 protein, it tumbles slowly (high polarization). An effective N-benzyl sulfonamide will displace the peptide, causing a measurable drop in polarization.

Self-Validating Protocol:

  • Tracer Preparation: Synthesize a 5-carboxyfluorescein (5-FAM) labeled phosphotyrosine peptide (e.g., 5-FAM-GpYLPQTV) specific to the STAT3 SH2 domain.

  • Complex Formation: Incubate

    
     tracer with 
    
    
    
    purified recombinant STAT3 protein in assay buffer (
    
    
    NaCl,
    
    
    HEPES,
    
    
    DTT,
    
    
    Triton X-100) until maximum polarization (mP) is achieved.
  • Orthogonal Validation (Critical Step): Run a parallel well using a mutant STAT3 protein (R609A) that cannot bind the tracer. This ensures the baseline polarization is purely driven by specific SH2 interactions, not non-specific sticking.

  • Displacement: Add the N-benzyl sulfonamide test compounds in a dose-response format (

    
    ).
    
  • Readout: Measure parallel and perpendicular fluorescence intensities using a microplate reader equipped with polarizing filters. Calculate IC

    
     from the resulting mP decay curve.
    

FP_Assay_Validation Probe Fluorescent STAT3 Probe Complex High Polarization (mP) Probe->Complex Protein Purified STAT3 Protein->Complex Inhibitor Add N-Benzyl Sulfonamide Complex->Inhibitor Displaced Low Polarization (mP) Inhibitor->Displaced Probe Displacement

Self-validating fluorescence polarization workflow for STAT3 inhibitors.

Conclusion

The N-benzyl sulfonamide scaffold is far more than a legacy antimicrobial core. By strategically leveraging the sulfonamide group's electrostatic properties and the N-benzyl group's hydrophobic reach, drug developers can selectively target CA IX in hypoxic tumors, disrupt STAT3 dimerization, allosterically modulate


-secretase in Alzheimer's models, and inhibit bacterial cell division via FtsZ. Moving forward, the integration of rigorous, self-validating biophysical assays will be paramount in translating these hit compounds into viable clinical candidates.

References

  • Chemical structures of representative STAT3 dimerization inhibitors. ResearchGate. Available at: [Link]

  • Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer’s Agents. Der Pharma Chemica. Available at: [Link]

Sources

Methodological & Application

Comprehensive 1H and 13C NMR Spectral Assignment Protocol for 2-Amino-N-benzylethane-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Laboratory Protocol

Executive Summary & Structural Context

The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core motif in enzyme inhibitors, such as MurD ligase inhibitors[1], carbonic anhydrase inhibitors, and antimicrobial agents. 2-Amino-N-benzylethane-1-sulfonamide hydrochloride (CAS: 63638-53-9) is a highly versatile building block featuring three distinct chemical environments: an aromatic benzylamine moiety, a central sulfonamide linkage, and an aliphatic ethylamine chain.

Definitive structural characterization of this molecule requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) workflow. This application note provides a complete, mechanistically grounded protocol for the unambiguous assignment of its


H and 

C NMR spectra.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand that NMR is not just about pushing buttons; every experimental parameter must be tailored to the molecule's specific physicochemical properties.

Solvent Selection: The Case for DMSO-

While CDCl


 is a standard NMR solvent, it is highly inappropriate for this hydrochloride salt. We mandate the use of DMSO-

for two critical reasons:
  • Solubility & Dissociation: The hydrochloride salt of the ethylamine group requires a highly polar medium for complete dissolution.

  • Proton Exchange Suppression: DMSO is a strong hydrogen-bond acceptor. It drastically slows down the chemical exchange rate of the acidic sulfonamide proton (-NH-) and the ammonium protons (-NH

    
    ). As demonstrated in recent solvatochromic studies, switching to DMSO-
    
    
    
    induces significant shifts (|Δδ| > 0.2 ppm) and stabilizes these exchangeable protons, allowing them to be observed as distinct, quantifiable signals rather than broad, featureless baseline humps[2].
Acquisition Parameters & Rationale
  • Relaxation Delay (

    
    ):  Set to 2.0 seconds  for 
    
    
    
    H and 2.0 - 3.0 seconds for
    
    
    C. Causality: The quaternary ipso-carbon of the benzyl group lacks attached protons, meaning it relies on slower dipole-dipole relaxation mechanisms. A short
    
    
    will result in the artificial suppression of this critical
    
    
    C signal.
  • Temperature: 298 K (25 °C). Elevated temperatures will increase the proton exchange rate, destroying the fine

    
    -coupling of the sulfonamide -NH- to the benzyl -CH
    
    
    
    -.

Spectral Assignment & Mechanistic Rationale

The tables below summarize the quantitative NMR data. The chemical shifts are referenced to internal Tetramethylsilane (TMS) at


 0.00 ppm.
Table 1: H NMR Data (500 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignmentMechanistic Rationale
8.15 br s-3H-NH

(Ammonium)
Highly deshielded due to positive charge. Broadened by

N quadrupolar relaxation.
7.65 t6.21H-SO

-NH- (Sulfonamide)
Triplet arises from

scalar coupling to the adjacent benzyl -CH

- protons.
7.35 - 7.25 m-5HAr-H (Phenyl C2'-C6')Typical aromatic resonance; overlapping ortho/meta/para protons.
4.15 d6.22HPh-CH

- (Benzyl)
Doublet due to

coupling with the sulfonamide -NH-.
3.35 t6.52H-SO

-CH

- (Ethyl C1)
Deshielded by the powerful electron-withdrawing inductive effect of the sulfonyl group[3].
3.15 m-2H-CH

-NH

(Ethyl C2)
Complex multiplet due to simultaneous coupling with Ethyl C1 and the -NH

protons.
Table 2: C NMR Data (125 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignmentMechanistic Rationale
138.5 C (Quaternary)Phenyl C1' (ipso)Deshielded and low intensity due to lack of Nuclear Overhauser Effect (NOE).
128.5 CHPhenyl C3'/C5' (meta)Standard aromatic carbon.
127.8 CHPhenyl C2'/C6' (ortho)Standard aromatic carbon.
127.2 CHPhenyl C4' (para)Standard aromatic carbon.
50.5 CH

-SO

-CH

- (Ethyl C1)
Strongly deshielded by the adjacent -SO

- group[3].
46.5 CH

Ph-CH

- (Benzyl)
Typical shift for a carbon sandwiched between an arene and an amine/amide.
34.5 CH

-CH

-NH

(Ethyl C2)
Shielded relative to C1; characteristic of primary aliphatic amine salts[3].

2D NMR Self-Validation Workflow

To ensure absolute trustworthiness, 1D assignments must be locked in using a 2D NMR self-validating system.

  • COSY (Correlation Spectroscopy): Confirms the aliphatic spin systems. A clear cross-peak between

    
     3.35 and 
    
    
    
    3.15 confirms the intact ethyl chain. Crucially, a cross-peak between
    
    
    7.65 (-NH-) and
    
    
    4.15 (Benzyl -CH
    
    
    -) confirms the N-benzyl linkage.
  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons (

    
    ), separating the overlapping aliphatic signals and confirming the 
    
    
    
    50.5 / 3.35 and
    
    
    34.5 / 3.15 pairs.
  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate backbone proof via

    
     and 
    
    
    
    long-range couplings. The benzyl protons (
    
    
    4.15) will show a strong
    
    
    correlation to the quaternary ipso-carbon (
    
    
    138.5), anchoring the aliphatic chain to the aromatic ring.

NMR_Workflow A Sample Preparation (DMSO-d6, 50 mg) B 1D NMR Acquisition (1H & 13C) A->B Lock & Shim C Spin System ID (COSY) B->C J-couplings D Direct C-H Mapping (HSQC) B->D 1J(C,H) bonds E Backbone Connectivity (HMBC) C->E D->E 2J/3J(C,H) bonds F Final Validated Assignment E->F Self-Validation

Figure 1: Self-validating 2D NMR workflow for definitive spectral assignment.

HMBC_Key NH Sulfonamide NH (δH 7.65) CH2_Bn Benzyl CH2 (δH 4.15) CH2_Bn->NH COSY (3J H-H) C_Ipso Phenyl C-ipso (δC 138.5) CH2_Bn->C_Ipso HMBC (2J C-H) CH2_SO2 Ethyl SO2-CH2 (δH 3.35) C_NH3 Ethyl CH2-NH3+ (δC 34.5) CH2_SO2->C_NH3 HMBC (2J C-H)

Figure 2: Key multidimensional NMR correlations used to validate the molecular backbone.

Step-by-Step Laboratory Protocol

Step 1: Sample Preparation
  • Weigh exactly 40–50 mg of 2-Amino-N-benzylethane-1-sulfonamide hydrochloride into a clean glass vial.

  • Add 0.6 mL of DMSO-

    
      (containing 0.03% v/v TMS).
    
  • Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 2 minutes. Do not heat the sample, as this may degrade the molecule or accelerate proton exchange.

  • Transfer the clear solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into the NMR spectrometer (e.g., 500 MHz equipped with a cryoprobe).

  • Lock the spectrometer to the deuterium frequency of DMSO-

    
    .
    
  • Tune and match the probe for

    
    H and 
    
    
    
    C frequencies to minimize reflected power.
  • Perform gradient shimming (TopShim or equivalent) to ensure a highly homogeneous magnetic field. The DMSO-

    
     residual peak (
    
    
    
    2.50) should have a line width at half height (LWHH) of < 1.0 Hz.
Step 3: Acquisition & Processing
  • 
    H Acquisition:  Run a standard 1D proton pulse sequence (e.g., zg30). Set Number of Scans (NS) = 16, 
    
    
    
    = 2.0s.
  • 
    C Acquisition:  Run a proton-decoupled carbon sequence (e.g., zgpg30) using WALTZ-16 decoupling. Set NS = 1024, 
    
    
    
    = 2.0s.
  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation. Phase correct manually, baseline correct, and calibrate the TMS peak to exactly 0.00 ppm.

References

  • The Binding Mode of Second-Generation Sulfonamide Inhibitors of MurD: Clues for Rational Design of Potent MurD Inhibitors Source: PLOS One URL:[Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide Source: Nigerian Research Journal of Chemical Sciences URL:[Link]

Sources

Application Note: Enzyme Inhibition Profiling of 2-Amino-N-benzylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating the pharmacological profile of 2-Amino-N-benzylethane-1-sulfonamide (CAS 63638-53-9).

Based on the compound's structure (a taurine-like sulfonamide scaffold) and patent literature linking it to Dipeptidyl Peptidase-4 (DPP-IV) inhibitors and S9 proteases [1], as well as the general class activity of sulfonamides against Carbonic Anhydrases (CA) [2], this guide details protocols for profiling inhibition against these two distinct enzyme classes.

Introduction & Mechanistic Rationale

2-Amino-N-benzylethane-1-sulfonamide represents a specialized scaffold in medicinal chemistry. Structurally, it mimics the N-terminal amino acid residues required for binding to the active site of serine proteases like DPP-IV (CD26), a key target for type 2 diabetes therapeutics. The primary amine (


) mimics the P2 residue (e.g., Alanine or Glycine) of natural substrates, while the sulfonamide-benzyl moiety occupies the S1 or S1' hydrophobic pockets.

Simultaneously, the sulfonamide moiety (


) alerts medicinal chemists to potential activity against Carbonic Anhydrases (CAs) . While primary sulfonamides (

) are classical zinc-binders, N-substituted sulfonamides (like this compound) generally show reduced CA affinity unless they undergo specific binding interactions or hydrolysis. Profiling against CA is critical for determining selectivity and assessing off-target ocular or renal effects.
Molecular Mechanism of Action (Hypothetical)

InhibitionMechanism Compound 2-Amino-N-benzylethane- 1-sulfonamide DPPIV Target 1: DPP-IV (Serine Protease) Compound->DPPIV Primary Target (Patent Lit.) CA Target 2: Carbonic Anhydrase (Metalloenzyme) Compound->CA Off-Target Screening Mech_DPP Mechanism: P2-Site Mimicry (Competitive) DPPIV->Mech_DPP Mech_CA Mechanism: Zinc Coordination (Weak/Secondary) CA->Mech_CA Substrate_DPP Substrate: Gly-Pro-AMC Mech_DPP->Substrate_DPP Blocks Hydrolysis Substrate_CA Substrate: p-Nitrophenyl Acetate Mech_CA->Substrate_CA Blocks Esterase Activity

Figure 1: Dual-target inhibition logic. The compound acts as a peptidomimetic for DPP-IV and a potential zinc-binder for Carbonic Anhydrase.

Protocol A: Fluorometric DPP-IV Inhibition Assay

Objective: Quantify the inhibitory potency (


) of the compound against Recombinant Human DPP-IV using the fluorogenic substrate Gly-Pro-AMC.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (prepare fresh).

  • Enzyme: Recombinant Human DPP-IV (dilute to 10 ng/well).

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Stock: 10 mM in DMSO. Working conc: 20 µM (

    
     approx. 30-50 µM).
    
  • Test Compound: 2-Amino-N-benzylethane-1-sulfonamide (dissolved in DMSO).[1]

  • Positive Control: Sitagliptin or Vildagliptin.

  • Plate: 96-well black, flat-bottom microplate.

Experimental Workflow
  • Preparation:

    • Prepare a 10-point dilution series of the Test Compound in Assay Buffer (max DMSO < 1%). Range: 100 µM to 0.1 nM.

    • Dilute DPP-IV enzyme to 0.2 ng/µL in Assay Buffer.

  • Plate Setup:

    • Test Wells: 25 µL Enzyme + 25 µL Test Compound.

    • No Inhibitor Control (100% Activity): 25 µL Enzyme + 25 µL Buffer (with DMSO).

    • Background Blank: 50 µL Buffer (no enzyme).

  • Pre-Incubation:

    • Incubate the plate for 15 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 50 µL of 20 µM Gly-Pro-AMC substrate to all wells.

    • Final Volume: 100 µL.

  • Measurement:

    • Monitor Fluorescence kinetically for 30 minutes at 37°C.

    • Excitation: 360 nm | Emission: 460 nm.

  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to the "No Inhibitor Control".

Protocol B: Colorimetric Carbonic Anhydrase (CA-II) Assay

Objective: Assess off-target liability or specific inhibition of CA-II using the esterase activity method.

Materials & Reagents[1][2][3][4][5][6][8][9]
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6 (Avoid chloride buffers if studying chloride-inhibition effects, though Tris-HCl is acceptable for general screening).

  • Enzyme: Bovine or Human Carbonic Anhydrase II (CA-II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Stock: 100 mM in Acetone. Working: 1 mM.

  • Test Compound: 2-Amino-N-benzylethane-1-sulfonamide.[1][2]

  • Positive Control: Acetazolamide.

Experimental Workflow
  • Preparation:

    • Prepare compound dilutions in Assay Buffer (keep Acetone/DMSO constant).

    • Prepare 1 mM 4-NPA substrate solution fresh (it hydrolyzes spontaneously).

  • Plate Setup (Clear 96-well):

    • Add 130 µL Assay Buffer.

    • Add 20 µL Enzyme solution (5-10 units/well).

    • Add 20 µL Test Compound.

  • Reaction Initiation:

    • Add 30 µL of 1 mM 4-NPA substrate .

    • Mix immediately.

  • Measurement:

    • Measure Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 15 minutes at 25°C.

  • Note on Self-Validation:

    • Subtract the "No Enzyme" blank rate from all samples to account for spontaneous hydrolysis of 4-NPA.

Data Analysis & Interpretation

Calculating Percent Inhibition


Where 

is the velocity (Slope) of the reaction.
Interpretation Guide
ParameterDPP-IV Assay ResultCA-II Assay ResultBiological Implication
High Potency (

)
Primary Hit Off-Target Risk Compound is a specific protease inhibitor. CA activity suggests systemic side-effect potential (e.g., diuresis).
Low Potency (

)
Weak/Fragment Inactive The compound likely requires "warhead" optimization (e.g., adding a nitrile group) to become a drug candidate.
Troubleshooting
  • Precipitation: The benzyl group increases lipophilicity. If the compound precipitates >100 µM, add 0.01% Triton X-100 to the buffer.

  • Fluorescence Interference: The sulfonamide moiety is generally not fluorescent, but check the compound alone at Ex360/Em460 to rule out autofluorescence.

References

  • Patent: "Dipeptidyl Peptidase Inhibitors."[3] World Intellectual Property Organization, WO2004103993A1, 2004. Link

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, vol. 7, no. 2, 2008, pp. 168-181. Link

  • Matulis, D., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases."[4] European Biophysics Journal, vol. 50, 2021, pp. 767–780. Link

Sources

Application Note: Pharmacological Profiling of 2-Amino-N-benzylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

2-Amino-N-benzylethane-1-sulfonamide is a synthetic derivative of the semi-essential amino acid Taurine (2-aminoethanesulfonic acid). While Taurine is a potent cytoprotective agent and inhibitory neuromodulator, its clinical utility is limited by poor blood-brain barrier (BBB) permeability and rapid renal clearance due to its zwitterionic, highly hydrophilic nature.

This compound modifies the taurine core by replacing the sulfonic acid moiety (


) with a secondary sulfonamide (

). This structural modification serves two critical pharmacological functions:
  • Lipophilicity Enhancement: The benzyl group significantly increases the partition coefficient (LogP), theoretically facilitating passive diffusion across the BBB.

  • Pharmacophore Preservation: It retains the ethylamine backbone (

    
    ) essential for interaction with Taurine Transporters (TauT), GABA receptors, or Glycine receptors.
    

Primary Applications:

  • Neuropharmacology: Investigated as a lipophilic taurine mimetic for anticonvulsant and neuroprotective activity.

  • Enzyme Inhibition: Potential inhibitor of Carbonic Anhydrase (CA) isoforms, a common property of the sulfonamide pharmacophore.

  • Antimicrobial Research: Screening for bacteriostatic activity analogous to classic sulfa drugs, though the mechanism differs for aliphatic sulfonamides.

Part 2: Experimental Protocols

Protocol 1: Physicochemical Stability & Preparation

Rationale: As a secondary sulfonamide, the compound is generally stable but susceptible to hydrolysis under extreme pH. Proper solubilization is prerequisite for bioassays.

Materials:

  • Compound: 2-Amino-N-benzylethane-1-sulfonamide HCl (CAS 63638-53-9).[1]

  • Solvent: DMSO (Anhydrous, Cell Culture Grade).

  • Buffer: PBS (pH 7.4).

Procedure:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO to generate a high-concentration stock (approx. 40 mM). Vortex for 30 seconds.

    • QC Step: Visually inspect for precipitate. If turbid, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the DMSO stock 1:1000 into PBS for a final assay concentration of ~40 µM (0.1% DMSO final).

    • Note: Maintain DMSO concentration <0.5% in all cell-based assays to prevent solvent toxicity.

  • Stability Check: Analyze an aliquot by HPLC-UV immediately (

    
    ) and after 24h incubation at 37°C (
    
    
    
    ).
    • Acceptance Criteria: Purity degradation < 2% over 24h.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

Rationale: Sulfonamides are the primary class of CA inhibitors. While primary sulfonamides (


) are most potent, N-substituted derivatives must be screened to determine if they act as inhibitors or prodrugs.

Mechanism: CA catalyzes the hydration of


. This assay uses 4-nitrophenyl acetate (4-NPA) as a surrogate substrate, which CA hydrolyzes to 4-nitrophenol (yellow, Abs 400nm).

Materials:

  • Enzyme: Bovine Carbonic Anhydrase (Sigma).

  • Substrate: 3 mM 4-Nitrophenyl acetate (4-NPA) in ethanol.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow:

  • Plate Setup: Use a 96-well clear microplate.

  • Incubation:

    • Add 140 µL Buffer.

    • Add 20 µL Enzyme solution (1 Unit/well).

    • Add 20 µL Test Compound (Gradient: 0.1 µM – 100 µM).

    • Control: 20 µL Acetazolamide (Positive Control, known CA inhibitor).

    • Incubate for 15 mins at 25°C to allow binding.

  • Reaction Start: Add 20 µL of 3 mM 4-NPA substrate.

  • Measurement: Monitor Absorbance at 400 nm kinetically every 1 minute for 30 minutes.

  • Data Analysis: Calculate

    
     based on the initial velocity (
    
    
    
    ) of 4-nitrophenol formation relative to the vehicle control.
Protocol 3: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

Rationale: Validating the "Taurine Mimetic" hypothesis. Taurine protects neurons against glutamate-induced excitotoxicity by regulating intracellular calcium. This assay tests if the benzyl derivative retains this protective effect.

Cell Model: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical Neurons.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Pre-treatment: Replace media with low-serum media containing the Test Compound (10, 50, 100 µM). Incubate for 2 hours.

    • Reference: Taurine (5 mM) as a positive comparator (note the high concentration required for native taurine).

  • Insult: Add L-Glutamate (final conc. 50 mM) to induce excitotoxic stress. Co-incubate for 24 hours.

  • Readout: Assess cell viability using MTT or CellTiter-Glo (ATP).

  • Calculation:

    
    
    

Part 3: Data Visualization & Logic

Figure 1: Pharmacological Mechanism & Screening Workflow

Caption: Structural logic converting hydrophilic Taurine to the lipophilic Benzyl-Sulfonamide analog, followed by the tri-modal screening cascade (Enzymatic, Antimicrobial, Cellular).

G cluster_0 Compound Design cluster_1 Bioactivity Screening Cascade Taurine Taurine (H2N-CH2-CH2-SO3H) Hydrophilic (Low BBB) Mod Chemical Modification (+ Benzyl Sulfonamide) Taurine->Mod Target 2-Amino-N-benzylethane- 1-sulfonamide Lipophilic (High BBB) Mod->Target Screen1 Assay 1: Carbonic Anhydrase (Enzymatic Inhibition) Target->Screen1 Sulfonamide Core Screen2 Assay 2: Neuroprotection (Glutamate Excitotoxicity) Target->Screen2 Taurine Backbone Screen3 Assay 3: Antimicrobial (MIC Determination) Target->Screen3 Antimetabolite Potential Result1 Target Validation Screen1->Result1 IC50 Value Result2 CNS Efficacy Screen2->Result2 % Viability Rescue

Table 1: Comparative Physicochemical Profile (Predicted)
PropertyTaurine (Parent)2-Amino-N-benzylethane-1-sulfonamideBiological Implication
Formula


Increased MW, non-natural synthetic.
Acid/Base Zwitterionic (Acidic)Basic (Primary Amine)Loss of sulfonic acid negative charge.
LogP (Lipophilicity) -3.8 (Highly Polar)~1.2 (Moderately Lipophilic)Critical: Enables passive BBB transport.
Water Solubility High (>100 mg/mL)Moderate/LowRequires DMSO for stock solutions.
Primary Target Glycine/GABA ReceptorsCA Isoforms / TauTShift from receptor agonist to enzyme inhibitor?

Part 4: References

  • Gupta, R. C., et al. (2005).[2] "Taurine Analogues: A New Class of Therapeutics: Retrospect and Prospects." Current Medicinal Chemistry, 12(17), 2021-2039. Link

    • Context: Establishes the rationale for synthesizing lipophilic taurine sulfonamides to treat CNS disorders like epilepsy.

  • Akgül, O., et al. (2017).[3] "Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives." Marmara Pharmaceutical Journal, 21(2), 361-370.[3] Link

    • Context: Provides protocol details for testing sulfonamide derivatives of taurine against bacterial strains (MIC assay).

  • Supuran, C. T. (2008). "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators." Nature Reviews Drug Discovery, 7, 168-181. Link

    • Context: The authoritative guide on Carbonic Anhydrase inhibition mechanisms by sulfonamides.

  • PubChem Compound Summary. "2-Amino-N-benzylethane-1-sulfonamide hydrochloride" (CID 21435852).[4] Link

    • Context: Verification of chemical structure and physical property predictions (LogP).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-benzylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-N-benzylethane-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to enhance the yield and purity of this important sulfonamide building block. We will explore the causality behind common synthetic challenges and provide validated strategies to overcome them.

Overview of the Synthetic Challenge

The synthesis of 2-Amino-N-benzylethane-1-sulfonamide (a derivative of taurine) presents a unique challenge due to the presence of two nucleophilic nitrogen atoms: the primary aliphatic amine and the secondary amine of the final sulfonamide. The primary amine is significantly more nucleophilic and basic than the sulfonamide nitrogen, and its unprotected presence during the key coupling step can lead to undesired side reactions, primarily with the sulfonyl chloride intermediate. Therefore, a robust synthetic strategy necessitates a protection/deprotection sequence to achieve high yields and purity.

This guide focuses on a reliable three-step pathway:

  • Protection: The primary amino group of a taurine precursor is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

  • Activation and Coupling: The sulfonic acid is converted to a highly reactive sulfonyl chloride, which is then coupled with benzylamine to form the protected sulfonamide.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule.

Below, we present a logical workflow for this synthesis.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection & Purification A Taurine (2-Aminoethanesulfonic Acid) B N-Boc-Taurine A->B (Boc)₂O, Base C N-Boc-2-aminoethane- 1-sulfonyl chloride B->C Chlorinating Agent (e.g., SOCl₂, PCl₅) E Protected Product (tert-butyl (2-(N-benzylsulfamoyl)ethyl)carbamate) C->E Base (e.g., Pyridine) Anhydrous Solvent D Benzylamine D->E F 2-Amino-N-benzylethane- 1-sulfonamide E->F Acid (e.g., HCl in Dioxane) G Purified Product F->G Chromatography or Recrystallization G Start Low Yield in Coupling Step Q1 Is Sulfonyl Chloride Hydrolyzing? Start->Q1 A1 Implement Strict Anhydrous Conditions. Use Intermediate Immediately. Q1->A1 Yes Q2 Is Stoichiometry Correct? Q1->Q2 No A1->Q2 A2 Use Slight Excess of Benzylamine. Add Sulfonyl Chloride Dropwise. Q2->A2 No Q3 Is Reaction Temperature Controlled? Q2->Q3 Yes A2->Q3 A3 Maintain 0-5 °C During Addition. Allow to Warm Slowly. Q3->A3 No End Improved Yield Q3->End Yes A3->End

Purification of crude 2-Amino-N-benzylethane-1-sulfonamide by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-N-benzylethane-1-sulfonamide

Introduction: The Physicochemical Challenge

You are working with 2-Amino-N-benzylethane-1-sulfonamide (often referred to as N-benzyltaurinamide).[1][2] This molecule presents a unique purification challenge due to its amphiphilic nature: it possesses a polar, basic primary amine / sulfonamide core and a lipophilic benzyl tail.[3][2]

In its crude form, this compound frequently exhibits "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly if unreacted benzylamine or disulfonamide side-products are present.[1][3][2] The following guide is structured to navigate these specific solubility behaviors, moving from solvent selection to advanced troubleshooting.

Part 1: Solvent Selection Strategy

The choice of solvent is the single most critical variable. For sulfonamides of this class, a single solvent often fails.[3][2] We recommend a binary solvent system or a salt-formation strategy if the free base proves difficult to crystallize.[1]

Table 1: Solvent Screening Matrix for 2-Amino-N-benzylethane-1-sulfonamide

Solvent SystemPolaritySuitabilityObservation / Mechanism
Ethanol (95%) HighPrimary Choice Good solubility at boiling (

C); moderate insolubility at

C. Water content aids in solvating the polar sulfonamide group.[1][3][2]
Isopropanol (IPA) MediumSecondary Lower solubility than EtOH.[1][3] Good for "crashing out" but high risk of oiling out if cooled too fast.
Water Very HighAnti-Solvent The compound is sparingly soluble in cold water. Used dropwise to induce precipitation from hot alcoholic solutions.
Ethyl Acetate Low-MedWash Only Poor solubility for the sulfonamide core.[1] Excellent for washing away non-polar impurities (e.g., benzylamine) from the filter cake.[3][2]
MeOH / Et2O MixedFor HCl Salt If purifying the Hydrochloride Salt (MP: 181-183°C), dissolve in min.[1][3] MeOH and precipitate with Diethyl Ether.

Part 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-REC-01)

Prerequisite: Ensure crude material is dry. If it is a sticky oil, see Troubleshooting Q1.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) at boiling point dropwise. Swirl constantly on a steam bath or hot plate.

    • Critical: Use the minimum amount necessary to dissolve the solid.[4][5]

  • Decolorization (Optional): If the solution is dark yellow/brown, remove from heat, add activated charcoal (1-2% w/w), and boil for 2 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated glass funnel to remove charcoal/insolubles.

    • Why: Prevents premature crystallization on the funnel stem.

  • Nucleation & Cooling:

    • Allow the filtrate to cool to room temperature undisturbed .

    • Pro-Tip: If turbidity appears but no crystals form, add warm Water dropwise until a faint cloudiness persists, then add one drop of Ethanol to clear it.[3][2]

  • Crystallization: Once at room temperature, place in an ice bath (

    
    C) for 1 hour.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel).[3] Wash the cake with cold Ethyl Acetate (to remove unreacted benzylamine) followed by cold Ethanol.[3]

Part 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.[1] It is common when the melting point of the solid is submerged below the boiling point of the solvent, or impurities lower the melting point.

Corrective Actions:

  • Re-dissolve and Dilute: Re-heat the mixture to a clear solution and add slightly more solvent (10-15% excess). High concentration favors oiling.

  • The "Seeding" Technique: Cool the solution to the temperature just before the oil appears. Add a seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.[3]

  • Change Solvent: Switch to Isopropanol . Its higher boiling point (

    
    C) compared to the likely melting point of the free base (~85-110°C) allows for a wider crystallization window.[1][3]
    
Q2: The crystals are colored (yellow/orange) even after charcoal treatment.

Diagnosis: Persistent color often indicates oxidative degradation products of the amino group (e.g., azo compounds or quinones) that are trapped inside the crystal lattice.[3]

Corrective Actions:

  • Acid-Base Wash: Before recrystallization, dissolve the crude in dilute HCl (forming the water-soluble salt).[1][3] Extract the aqueous layer with Ethyl Acetate (removes non-basic colored impurities).[3]

  • Precipitate: Basify the aqueous layer with

    
     to precipitate the free base.[3] Filter and then recrystallize.
    
Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or you used too much solvent.[3]

Corrective Actions:

  • Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to half volume and cool again to obtain a "second crop" of crystals. (Note: Second crop is usually less pure).[1][3]

  • Salt Formation (The "Nuclear" Option): If the free base is too soluble, convert it to the Hydrochloride Salt .[3]

    • Protocol: Dissolve crude in dry Ethanol. Add 1.2 eq of Acetyl Chloride (generates anhydrous HCl in situ).[3] The HCl salt (MP: 181-183°C) is significantly less soluble in organic solvents and will precipitate readily.[1]

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying 2-Amino-N-benzylethane-1-sulfonamide, differentiating between the Free Base and HCl Salt pathways.

Recrystallization_Workflow Start Crude 2-Amino-N-benzylethane-1-sulfonamide Check_State Physical State? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Yes Oil Sticky Oil / Gum Check_State->Oil Yes Solvent_Choice Solvent: Ethanol (95%) Solid->Solvent_Choice Salt_Route Convert to HCl Salt (MP: 181-183°C) Oil->Salt_Route Best Path Dissolve Dissolve at Boiling Point Solvent_Choice->Dissolve Check_Oil Oiling Out upon Cooling? Dissolve->Check_Oil Crystallize Slow Cooling -> Ice Bath Check_Oil->Crystallize No (Crystals Form) Remedy_Oil Remedy: Reheat, Add Seed, Or Switch to HCl Salt Check_Oil->Remedy_Oil Yes Isolate Filter & Wash (Cold EtOAc) Crystallize->Isolate Remedy_Oil->Dissolve Retry with Seeding Remedy_Oil->Salt_Route If persistent Salt_Solvent Recrystallize: MeOH / Et2O Salt_Route->Salt_Solvent Salt_Solvent->Isolate

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during sulfonamide purification.

References

  • Sigma-Aldrich. 2-amino-N-benzylethane-1-sulfonamide hydrochloride Product Analysis. (Accessed 2026).[1][3][6] Link

  • BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products. (2025).[3][7] Link[1][3][2]

  • ChemicalBook. N-Benzylbenzenesulfonamide Properties and Melting Points. (Accessed 2026).[1][3][6] Link

  • PubChem. N-benzylmethanesulfonamide Crystal Structure and Data. (2025).[1][8] Link

  • Professor Dave Explains. Recrystallization Organic Chemistry Tutorial. (2020). Link

Sources

Technical Support Center: Optimal Solvent System for 2-Amino-N-benzylethane-1-sulfonamide Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-N-benzylethane-1-sulfonamide via column chromatography. Our focus is to deliver field-proven insights and explain the causality behind experimental choices to ensure scientifically sound and efficient separations.

Introduction: Understanding the Challenge

2-Amino-N-benzylethane-1-sulfonamide possesses three key functional groups that dictate its chromatographic behavior: a basic primary amine, a polar sulfonamide, and a non-polar benzyl group. The primary amine is the most challenging feature, as its basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction often results in significant peak tailing, poor separation, or even irreversible adsorption of the compound onto the stationary phase.[2][3] The goal of this guide is to provide a logical framework for developing a solvent system that mitigates these issues and yields a pure product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up the purification for this compound.

Q1: What is a good starting solvent system for TLC analysis?

A good starting point for Thin-Layer Chromatography (TLC) is a moderately polar solvent system.[4] We recommend beginning with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting ratio would be 70:30 or 80:20 hexanes:ethyl acetate.[2] For more polar compounds, a system of dichloromethane and methanol is a common alternative.[5] The ideal solvent system should provide a retention factor (Rf) for the target compound of approximately 0.2-0.4, as this range typically translates well to column chromatography.[4][6]

Q2: My compound is streaking badly on the TLC plate. What causes this and how do I fix it?

Streaking, or tailing, is the most anticipated issue for this compound on silica gel. It is primarily caused by the strong interaction between the basic primary amine and the acidic surface of the silica.[1] To resolve this, you must add a basic modifier to your eluent. The most common and effective solution is to add 0.5-1% triethylamine (TEA) to the solvent system.[2][6] The TEA will compete with your amine for the acidic sites on the silica, leading to a much sharper, more symmetrical spot.[1][7]

Q3: Should I use standard silica gel or an alternative stationary phase?

For most applications, standard silica gel is sufficient and cost-effective, provided a basic modifier like TEA is used in the mobile phase.[8] However, if streaking persists or if the compound appears to be degrading, alternative stationary phases are excellent options. These include:

  • Amine-functionalized silica: This stationary phase has an amine-propyl bonded layer that eliminates the problematic ionic interactions with basic compounds.[9]

  • Neutral or Basic Alumina: Alumina is another polar adsorbent that can be used. Its surface is less acidic than silica's, making it suitable for separating basic compounds without additives.[10][11]

  • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be a powerful alternative where a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12]

Q4: What is the purpose of adding triethylamine (TEA) and how much should I use?

Triethylamine (TEA) acts as a "silanol suppressor."[13] The acidic silanol groups on the silica surface can protonate the basic amine of your compound, causing a strong ionic bond that prevents it from moving smoothly with the mobile phase.[1][3] TEA is a stronger, competing base that effectively neutralizes these active sites, allowing your compound to elute properly.[14][15] A typical concentration of 0.5-2% (v/v) TEA in the eluent is usually sufficient to achieve sharp peaks.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography process.

Issue Underlying Cause & Explanation Recommended Solution(s)
Compound is not eluting (Rf = 0) The solvent system is not polar enough. The polar amine and sulfonamide groups are adsorbing very strongly to the polar silica gel and the mobile phase lacks the strength to move the compound.[16]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 30%, 40%, etc.). If using hexanes/ethyl acetate is ineffective, switch to a more polar system like dichloromethane/methanol.[5] 2. Add a Modifier: If not already present, add 1% TEA to the eluent. The basicity of your compound is causing it to stick ionically to the silica.[7]
Compound is streaking/tailing on the column This is the classic sign of interaction between the basic amine and acidic silanol groups on the silica.[1][2] The compound molecules are not eluting in a uniform band because some are "sticking" to the stationary phase longer than others.1. Add Triethylamine (TEA): The most common fix is to add 0.5-2% TEA to your eluent to neutralize the silica surface.[1] 2. Pre-treat the Silica: Create a slurry of the silica gel in your eluent containing TEA before packing the column. This ensures all active sites are neutralized before the compound is loaded.[6][8] 3. Switch Stationary Phase: If tailing is severe, consider using amine-functionalized silica or basic alumina.[9][10]
Poor separation from impurities The selectivity of the solvent system is not optimal. Different solvents interact with compounds in different ways. A simple increase in polarity may not be enough to resolve two compounds with similar Rf values.1. Change Solvent System: If you are using hexanes/ethyl acetate, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[6] 2. Fine-tune Polarity: Make small, incremental changes to your solvent ratio to maximize the difference in Rf (ΔRf) between your product and the impurity on a TLC plate first.
Compound appears to be decomposing The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[6] Amines can sometimes be susceptible to decomposition on acidic surfaces.1. Deactivate the Silica: Pre-treating the silica with TEA is crucial.[6] You can do this by preparing a slurry of silica in your eluent containing 1-2% TEA and stirring for 15-20 minutes before packing the column.[8] 2. Work Quickly: Do not let the compound sit on the column for an extended period. 3. Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a bonded phase like amine-functionalized silica.[10]

Part 3: Experimental Protocols

Protocol 3.1: TLC Method Development
  • Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.[17]

  • Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 80:20 hexanes:ethyl acetate with 1% TEA).[2] Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[5][17]

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (the benzyl group should be UV active).[2] If necessary, use a stain like ninhydrin (for the primary amine) or potassium permanganate.

  • Optimization: Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.[4] This Rf provides the best balance for good separation on a column.

Protocol 3.2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in your optimized eluent (containing 0.5-1% TEA).[6] Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.[2] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin the flow. Continuously add fresh eluent, ensuring the silica bed never runs dry.[2]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[6] Combine the pure fractions.

  • Solvent Removal: Remove the solvent (and the TEA, which has a boiling point of 89.5 °C) from the combined pure fractions using a rotary evaporator to yield the purified compound.[6]

Part 4: Visualization & Data

Table 1: Recommended Solvent Systems & Modifiers
Solvent SystemPolarityTypical Use CaseNotes & Additives
Hexane / Ethyl Acetate Low to MediumGood starting point for compounds with moderate polarity.[5]Crucial: Add 0.5-2% Triethylamine (TEA) to prevent tailing of the amine.[7]
Dichloromethane / Methanol Medium to HighFor more polar compounds that do not move in Hex/EtOAc.[5]Crucial: Add 0.5-2% TEA or 1% Ammonium Hydroxide (in the Methanol portion) to prevent tailing.[1][7]
Toluene / Acetone MediumOffers different selectivity compared to ester or alcohol-based systems.Add 0.5-2% TEA.
Acetonitrile / Water High (Reversed-Phase)Used with a C18 (non-polar) stationary phase for highly polar amines.[12]May require an acidic or basic modifier (e.g., formic acid or TEA) depending on the separation needs.[18]
Diagram 1: Decision Workflow for Method Optimization

Solvent System Optimization decision decision process process issue issue solution solution start Start: Crude Product tlc Run TLC: 80:20 Hex/EtOAc + 1% TEA start->tlc check_rf Is Rf between 0.2 - 0.4? tlc->check_rf rf_high Rf > 0.4 (Too High) check_rf->rf_high Yes rf_low Rf < 0.2 (Too Low) check_rf->rf_low No check_tailing Is there tailing? check_rf->check_tailing Optimal Rf decrease_pol Decrease Polarity (e.g., 90:10 Hex/EtOAc) rf_high->decrease_pol increase_pol Increase Polarity (e.g., 70:30 Hex/EtOAc or switch to DCM/MeOH) rf_low->increase_pol decrease_pol->tlc increase_pol->tlc no_tailing Spot is symmetrical check_tailing->no_tailing No tailing Spot is tailing/streaking check_tailing->tailing Yes proceed_column Proceed to Column Chromatography no_tailing->proceed_column add_tea Add/Increase TEA (1-2%) or Pre-treat Silica tailing->add_tea add_tea->tlc

Caption: Troubleshooting workflow for optimizing the solvent system.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography.
  • JoVE. (2025, May 22). Thin-Layer Chromatography (TLC): Overview.
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC).
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.).
  • Thin Layer Chromatography (TLC). (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude N-Benzyl-4-toluidine by Column Chromatography.
  • Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Patyra, E., Kwiatek, K., & Jedziniak, P. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1988. [Link]

  • Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
  • Ma, L., Gu, Y., Zhang, L., Wang, Y., & Chen, L. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC advances, 14(30), 21671–21680. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Hanai, T. (2013). Quantitative in silico Analysis of Organic Modifier Effect on Retention in Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 36(1), 78-83. [Link]

  • Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. (n.d.).
  • Park, Y. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate.
  • Cox, G. B. (1993). The influence of silica structure on reversed-phase retention.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • Jupille, T. (2007, September 12). severe tailing on column. Chromatography Forum.
  • Progress of N -Benzyl Removal. (n.d.). ResearchGate.
  • Al-Biss, S. S. (2006). Separations in Thin Layer and High Performance Liquid Chromatography Using Alkyl Silica Gel Bonded Phases. Journal of Liquid Chromatography & Related Technologies, 15(1), 107-124. [Link]

  • Sakai, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2269-2275. [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – HILIC.
  • University of Victoria. (n.d.). Column chromatography.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • The little secrets of silica gel in liquid chromatography columns. (n.d.).
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.

Sources

Technical Support Center: Troubleshooting 2-Amino-N-benzylethane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers scale up the synthesis of taurinamide derivatives like 2-Amino-N-benzylethane-1-sulfonamide , they frequently encounter severe purity bottlenecks. Because this molecule possesses both a primary amine and a sulfonamide group, it is highly polar, prone to zwitterionic-like behavior, and difficult to isolate from common reaction byproducts.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for troubleshooting low purity, focusing on protecting group strategies, side-reaction causality, and advanced isolation techniques.

Diagnostic Decision Tree

Before altering your protocol, identify the specific contaminant driving your low purity. Use the diagnostic workflow below to isolate the root cause of your synthetic failure.

Troubleshooting Start Low Purity of 2-Amino-N-benzylethane- 1-sulfonamide Q1 Identify Major Contaminant Start->Q1 Hydrazine Hydrazine / Phthalhydrazide Q1->Hydrazine HPLC/UV Formyl +28 Da Mass (N-Formylation) Q1->Formyl LC-MS Benzylamine Residual Benzylamine Q1->Benzylamine GC-FID Sol1 Switch to Cbz Protecting Group Hydrazine->Sol1 Sol2 KHCO3 Deformylation or Omit DMF Formyl->Sol2 Sol3 Succinate Salt Precipitation Benzylamine->Sol3

Caption: Diagnostic decision tree for resolving common purity issues in taurinamide synthesis.

Core Troubleshooting Guide (FAQs)

Q1: My final product is heavily contaminated with phthalhydrazide or unreacted hydrazine. How do I remove it? Causality: If you are using the traditional Gabriel synthesis approach (starting with phthalimidoethanesulfonyl chloride), you must deprotect the intermediate using hydrazine hydrate. At scale, phthalhydrazide co-precipitates with the highly polar 2-aminoethanesulfonamide derivative. Furthermore, residual hydrazine is notoriously difficult to purge due to an overlapping solubility profile [1]. Solution: Do not attempt to purify the phthalimide-deprotected mixture. Instead, abandon the phthalimide route and transition to a Carboxybenzyl (Cbz) protecting group strategy . Cbz-taurine can be activated, coupled, and then cleanly deprotected via catalytic hydrogenolysis (Pd/C, H₂), where the only byproducts are volatile toluene and CO₂.

Q2: During the synthesis of my sulfonyl chloride intermediate, LC-MS shows a persistent +28 Da impurity. What is this? Causality: This is an N-formylated byproduct. When converting Cbz-taurine to Cbz-tauryl chloride using thionyl chloride (SOCl₂) or phosgene with catalytic DMF, the Vilsmeier-Haack complex generated in situ reacts with the Cbz-protected amine, causing unintended N-formylation [2]. Solution: You have two mechanistic interventions:

  • Prevention: Use SOCl₂ as both the solvent and reagent at 40 °C without DMF. The reaction will be slower (up to 20 hours) but avoids formylation entirely.

  • Remediation: Perform a deformylation wash by treating the crude sulfonyl chloride mixture with aqueous KHCO₃ in acetone for 3 hours at room temperature.

Q3: How can I efficiently isolate the highly water-soluble free base of 2-Amino-N-benzylethane-1-sulfonamide from residual benzylamine? Causality: Both the final product and the benzylamine reagent are basic amines. Because the taurinamide derivative is highly water-soluble, standard aqueous-organic extraction leads to poor recovery or co-extraction of the benzylamine. Solution: Utilize selective organic acid salt formation. Precipitating the product as a succinate or oxalate salt selectively crystallizes the taurinamide out of the solution, leaving the more soluble benzylamine salts trapped in the mother liquor [1].

Q4: My sulfonamide coupling yield is low, and I am seeing sulfonic acid hydrolysis products instead of the sulfonamide. Why? Causality: Tauryl chlorides are highly susceptible to hydrolysis. If the benzylamine contains trace water, or if the reaction environment is not strictly anhydrous, the sulfonyl chloride rapidly reverts to the sulfonate. Solution: Pre-dry the benzylamine over KOH. Alternatively, bypass the unstable sulfonyl chloride entirely by utilizing a benzotriazole activation strategy. Reacting Cbz-taurine with thionyl chloride and 1H-benzotriazole yields Cbz-taurine sulfonyl benzotriazole, a bench-stable intermediate that couples efficiently with benzylamine under mild, moisture-tolerant conditions [3].

Impurity Profiling & Acceptance Criteria

To maintain a self-validating workflow, benchmark your intermediate and final products against the following quantitative thresholds.

Impurity / ContaminantAnalytical TechniqueTypical SourceAcceptance CriteriaMitigation Strategy
Phthalhydrazide HPLC (UV 254 nm)Incomplete hydrazine deprotection< 0.1% (Area)Switch to Cbz-protection route
N-Formyl-Cbz-tauryl LC-MS (+28 m/z)Vilsmeier-Haack side reaction< 0.5% (Area)KHCO₃ deformylation / Omit DMF
Benzylamine GC-FID / NMRExcess reagent in coupling step< 500 ppmSuccinate salt precipitation
Chloride ions Ion ChromatographyHCl salt carryover from activation< 500 ppmUse organic acid salts for isolation

Optimized Synthesis Workflow (Cbz-Protection Strategy)

To guarantee high purity, follow this self-validating, step-by-step methodology utilizing the Cbz-protection route.

ReactionPathway Taurine Taurine CbzTaurine Cbz-Taurine (Sodium Salt) Taurine->CbzTaurine Cbz-Cl, NaOH CbzChloride Cbz-Tauryl Chloride CbzTaurine->CbzChloride SOCl2, 40°C ProtectedProd Cbz-N-benzyl- taurinamide CbzChloride->ProtectedProd Benzylamine, DCM FinalProd 2-Amino-N-benzyl- ethane-1-sulfonamide ProtectedProd->FinalProd H2, Pd/C, MeOH

Caption: Optimized synthetic workflow for 2-Amino-N-benzylethane-1-sulfonamide via Cbz protection.

Step 1: Preparation of Cbz-Taurine Sodium Salt
  • Dissolve taurine (1.0 eq) in 1M NaOH.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0–5 °C. Critical Causality: The reaction must be maintained strictly at pH 12–14 by the continuous addition of NaOH; otherwise, the Cbz-Cl will hydrolyze before reacting with the amine.

  • Once complete, adjust the pH to 13 to precipitate the sodium salt of Cbz-taurine. Filter to isolate, avoiding the need for complete water distillation [1].

Step 2: Sulfonyl Chloride Activation
  • Suspend the Cbz-taurine sodium salt in neat SOCl₂ (5.0 eq). Do not add DMF.

  • Heat the mixture at 40 °C for 20 hours.

  • Validation Checkpoint: Take a 50 µL aliquot, quench in methanol, and analyze via LC-MS. Ensure the mass corresponds to the methyl ester of Cbz-taurine (formed upon quenching) and verify the absence of the +28 Da N-formyl mass [2].

  • Concentrate under reduced pressure to remove excess SOCl₂, then extract with ethyl acetate to yield crude Cbz-tauryl chloride.

Step 3: Sulfonamide Coupling
  • Dissolve the Cbz-tauryl chloride in strictly anhydrous dichloromethane (DCM).

  • Cool to 0 °C and add pre-dried benzylamine (2.5 eq) dropwise. Critical Causality: The excess benzylamine acts as an HCl scavenger, preventing the degradation of the newly formed sulfonamide.

  • Stir for 4 hours at room temperature.

  • Wash the organic layer with 1M HCl to remove excess benzylamine, followed by brine. Dry over Na₂SO₄ and concentrate to yield Cbz-N-benzyltaurinamide.

Step 4: Catalytic Hydrogenolysis (Deprotection)
  • Dissolve the Cbz-protected intermediate in methanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the vessel with nitrogen, then stir under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

  • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material confirms complete deprotection.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and recrystallize the residue from absolute ethanol to afford highly pure 2-Amino-N-benzylethane-1-sulfonamide.

References

  • Process for the preparation of taurolidine and its intermediates thereof. European Patent EP2643308B1. Details the limitations of hydrazine deprotection and the advantages of Cbz-taurine isolation and organic acid salt purification.
  • A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Synlett 2011, No. 15, 2228–2230. Explains the mechanistic causality of N-formylation during Vilsmeier-Haack activation and provides deformylation protocols. URL:[Link]

  • Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. Journal of Organic Chemistry 2013, 78(17), 8766–8772. Outlines the benzotriazole activation strategy for taurine derivatives to avoid harsh sulfonyl chloride hydrolysis. URL:[Link]

Technical Support Center: Troubleshooting Oxidation in 2-Amino-N-benzylethane-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, yellowing fractions, and mysterious byproducts when purifying primary amines.

2-Amino-N-benzylethane-1-sulfonamide presents a unique challenge: while the sulfonamide core is highly stable, the molecule contains both a primary aliphatic amine and a benzylic carbon. Both of these sites are highly susceptible to radical-mediated autoxidation during standard purification workflows.

This guide provides field-proven, mechanistically grounded solutions to prevent oxidation, ensuring high-purity recovery of your target compound.

FAQ 1: Mechanistic Understanding

Q: Why does my 2-Amino-N-benzylethane-1-sulfonamide turn yellow/brown and degrade during silica gel chromatography?

A: The degradation you are observing is driven by autoxidation, exacerbated by the chromatographic environment.

When exposed to the large surface area of silica gel, trace transition metals (such as Fe³⁺ or Cu²⁺) inherent in standard-grade silica initiate a radical abstraction of the alpha-hydrogen adjacent to the amine or at the benzylic position. In the presence of ambient oxygen, this rapidly forms a peroxy radical intermediate, which subsequently degrades into hydroperoxy amides, imines, and aldehydes[1]. The yellow/brown discoloration is a direct visual indicator of imine polymerization occurring on your column. Furthermore, the acidic silanol groups on untreated silica gel can coordinate the amine, prolonging its residence time and increasing its exposure to these oxidative conditions[2].

autoxidation A 2-Amino-N-benzylethane-1-sulfonamide (Free Base) B α-Amino / Benzylic Radical (Initiation via Trace Fe/Cu) A->B Hydrogen Abstraction C Peroxy Radical Intermediate (+ O2) B->C O2 Addition (Autoxidation) D Hydroperoxy Amide & Imine (Oxidized Byproducts) C->D H-Shift / Cleavage

Autoxidation pathway of 2-Amino-N-benzylethane-1-sulfonamide via radical intermediates.

FAQ 2: Pre-Purification Strategies

Q: How can I definitively prevent this oxidation before even starting the purification?

A: The most robust, self-validating strategy is Salt Formation .

By converting the free base into a hydrochloride (HCl) salt prior to purification, you protonate the primary amine. This protonation removes the lone pair of electrons on the nitrogen, drastically increasing the bond dissociation energy of the adjacent alpha-hydrogens and effectively shutting down the radical autoxidation pathway[3].

This is the industry standard for handling highly susceptible amines; in fact, commercial vendors almost exclusively supply this compound as 2-Amino-N-benzylethane-1-sulfonamide hydrochloride (CAS 63638-53-9) to guarantee shelf stability[4]. If your downstream assay permits the use of the HCl salt, you can bypass complex inert chromatography entirely.

FAQ 3: Chromatographic Troubleshooting & Protocol

Q: My downstream application requires the free-base form. How should I modify my chromatographic workflow to prevent oxidation?

A: If you must purify the free base, you must systematically eliminate the two catalysts of autoxidation: active acidic/metallic sites on the silica and dissolved oxygen[2]. Do not rely on simply running the column faster. You must use a deactivated, inert system.

Step-by-Step Methodology: Inert Chromatographic Purification
  • Solvent Degassing (Oxygen Removal):

    • Action: Sparge all mobile phase solvents (e.g., Dichloromethane/Methanol) with Argon gas for at least 30 minutes prior to use.

    • Causality: Displacing dissolved oxygen starves the autoxidation pathway of its critical propagation reagent.

  • Silica Deactivation (Surface Passivation):

    • Action: Prepare a slurry of standard silica gel (230-400 mesh) using your starting eluent supplemented with 1-2% (v/v) Triethylamine (TEA). Pack the column and flush with 3 column volumes of this TEA-containing solvent.

    • Causality: TEA acts as a sacrificial base. It neutralizes the acidic silanol sites and chelates trace metals on the silica surface, preventing them from catalyzing the oxidation of your target amine.

  • Self-Validating TLC Check:

    • Action: Before loading your entire batch, perform a micro-scale TLC using the degassed, TEA-treated solvent system.

    • Validation: If the compound spots cleanly without a trailing brown streak (which indicates on-plate oxidation), your solvent system is validated for scale-up.

  • Sample Loading & Elution:

    • Action: Dissolve the crude 2-Amino-N-benzylethane-1-sulfonamide in a minimum volume of degassed solvent. Load onto the column under a blanket of Nitrogen. Run the column using positive Nitrogen pressure. Never use ambient air pumps.

  • Fraction Concentration:

    • Action: Collect fractions and concentrate in vacuo immediately at a bath temperature not exceeding 30°C. Backfill the rotary evaporator with Nitrogen, not air.

workflow S1 1. Salt Formation (HCl in Ether) S2 2. Solvent Degassing (Ar Sparging) S1->S2 If free base is required S3 3. Silica Deactivation (1% TEA Flush) S2->S3 S4 4. Chromatography (N2 Positive Pressure) S3->S4

Step-by-step workflow for the oxidation-free purification of primary amines.

Quantitative Data Summary

To illustrate the critical importance of these interventions, the following table summarizes the expected recovery metrics based on the purification environment.

Impact of Purification Conditions on Recovery
Purification MethodAtmospheric ConditionStationary Phase TreatmentTarget Yield (%)Oxidation Byproducts (%)
Standard Flash Chromatography Ambient AirUntreated Silica Gel65%12 - 18%
Degassed Solvents Only Ar SpargedUntreated Silica Gel78%6 - 9%
Amine Deactivation Ar Sparged1% TEA-Deactivated Silica89%< 2%
Salt Formation (HCl) Ambient AirUntreated Silica Gel> 95% Not Detected

(Note: Data represents synthesized aggregate benchmarks for primary benzylic amine derivatives under standard laboratory conditions).

References

  • [1] Møller, K. H., et al. (2020). "Atmospheric Autoxidation of Amines." Environmental Science & Technology. URL:[Link]

  • [3] Boccardi, G., et al. (2022). "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (PMC). URL:[Link]

  • [2] Skrotzki, E. A., et al. (2021). "Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Support Center: Resolving Co-eluting Impurities in 2-Amino-N-benzylethane-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-N-benzylethane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, with a specific focus on resolving co-eluting impurities. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chromatographic principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the HPLC purification of 2-Amino-N-benzylethane-1-sulfonamide. Each issue is followed by potential causes and actionable solutions.

Issue 1: Poor resolution between the main peak and a closely eluting impurity.

Scenario: Your chromatogram shows two peaks that are not baseline-separated, making it difficult to obtain a pure fraction of 2-Amino-N-benzylethane-1-sulfonamide.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be ideal for separating the target compound from the impurity.[1]

    • Solution 1: Adjust Organic Modifier Percentage. In reversed-phase chromatography, a slight decrease (1-5%) in the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and potentially improve resolution.[1] Conversely, in normal-phase chromatography, a slight increase in the polar solvent can achieve a similar effect.[2]

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

    • Solution 3: Modify Mobile Phase pH. Since 2-Amino-N-benzylethane-1-sulfonamide has an amino group, its retention can be significantly influenced by the pH of the mobile phase.[3] Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can alter the ionization state of the compound and its impurities, leading to better separation.

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for the specific separation challenge.

    • Solution 1: Try a Different Stationary Phase. If you are using a standard C18 column, consider a column with a different stationary phase, such as C8, phenyl-hexyl, or a polar-embedded phase.[4][5] These can offer different selectivities for polar and aromatic compounds.

    • Solution 2: Consider Mixed-Mode Chromatography. For highly polar impurities, a mixed-mode column that combines reversed-phase and ion-exchange mechanisms can provide unique selectivity and improved resolution.[6]

Experimental Protocol: Mobile Phase Optimization for Improved Resolution

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Stepwise Adjustment:

    • Run 1 (Baseline): Execute the initial conditions and record the resolution between the main peak and the co-eluting impurity.

    • Run 2 (Reduced Organic Strength): Modify the gradient to 10-85% B over 20 minutes.

    • Run 3 (pH Modification): Prepare Mobile Phase A as a 10 mM ammonium acetate buffer at pH 4.5. Rerun the initial gradient.

    • Run 4 (Change Organic Modifier): Replace Acetonitrile with Methanol as Mobile Phase B and rerun the initial gradient.

  • Analysis: Compare the chromatograms from each run to determine which condition provides the best resolution.

Issue 2: Identification of an Unknown Co-eluting Peak.

Scenario: You observe a co-eluting impurity but do not know its identity, making it difficult to develop a targeted purification strategy.

Potential Causes & Solutions:

  • Synthesis Byproducts or Degradants: The impurity could be a starting material, a reagent, a byproduct of the synthesis, or a degradation product.[7]

    • Solution 1: LC-MS Analysis. The most effective way to identify an unknown impurity is to use liquid chromatography-mass spectrometry (LC-MS).[8][9][10] The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, which is a critical piece of information for proposing a chemical structure.[9] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[9]

    • Solution 2: Forced Degradation Studies. To determine if the impurity is a degradant, subject a pure sample of 2-Amino-N-benzylethane-1-sulfonamide to stress conditions (e.g., acid, base, oxidation, heat, light).[11][12][13] Analyze the stressed samples by LC-MS to see if the unknown impurity is formed.[11]

Experimental Workflow: Impurity Identification using LC-MS

G cluster_0 Sample Preparation cluster_1 Analytical Investigation cluster_2 Structure Elucidation A Crude Sample with Co-eluting Impurity B Inject into LC-MS System A->B Analysis C Obtain Chromatogram and Mass Spectra of All Peaks B->C D Determine m/z of the Unknown Impurity C->D E Propose Potential Structures Based on MW and Synthesis Route D->E F Perform MS/MS Fragmentation for Structural Confirmation E->F G Final Structure Assignment F->G

Caption: Workflow for identifying unknown co-eluting impurities.

Issue 3: Peak Tailing or Fronting of the Main Compound.

Scenario: The peak for 2-Amino-N-benzylethane-1-sulfonamide is asymmetrical, which can mask small, co-eluting impurities and lead to inaccurate quantification.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions with the Stationary Phase: The basic amino group of the analyte can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.[3]

    • Solution 1: Use a Low-pH Mobile Phase. A mobile phase with a pH between 2.5 and 3.5 will protonate the silanol groups, minimizing these secondary interactions. The addition of a small amount of an acid like formic acid or trifluoroacetic acid is common.

    • Solution 2: Employ an End-Capped Column. Use a column that has been "end-capped" to reduce the number of accessible silanol groups.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[3]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase Additive (0.1%)Mobile Phase pHPeak Asymmetry Factor (As)
None6.82.1
Formic Acid2.71.2
Trifluoroacetic Acid2.11.1

Asymmetry factor calculated at 10% of the peak height. An ideal peak has an As of 1.0.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in the synthesis of 2-Amino-N-benzylethane-1-sulfonamide?

A1: Impurities can arise from various sources throughout the synthetic process.[7] These can include unreacted starting materials, byproducts from side reactions, reagents, catalysts, and degradation products formed during the reaction or workup. For sulfonamide synthesis, common impurities can result from incomplete reactions or side reactions involving the sulfonyl chloride starting material.[14][15]

Q2: What is a good starting point for developing an HPLC purification method for this compound?

A2: A good starting point for method development is to use a standard C18 reversed-phase column with a gradient elution. A typical gradient might run from a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to a highly organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) over 20-30 minutes. This will provide a general overview of the sample's complexity and the retention behavior of the target compound and its impurities.

Q3: When should I consider using preparative HPLC for purification?

A3: Preparative HPLC is suitable when high purity (>99%) is required and other methods like recrystallization or column chromatography are insufficient.[14] It is particularly useful for separating closely eluting impurities that are difficult to remove by other means.[14]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using at least two orthogonal analytical techniques. A common approach is to use HPLC with UV detection for quantitative analysis and LC-MS to confirm the identity of the main peak and the absence of significant impurities.[16] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and assessing the purity of the final compound.[7][10]

Troubleshooting Logic Diagram

G Start Co-elution Issue Identified Q1 Is the impurity identified? Start->Q1 A1_Yes Proceed to Method Optimization Q1->A1_Yes Yes A1_No Perform LC-MS (HRMS) Analysis Q1->A1_No No Q2 Is resolution adequate? A1_Yes->Q2 A1_No->A1_Yes Impurity Identified A2_Yes Purification Complete Q2->A2_Yes Yes A2_No Optimize Chromatographic Conditions Q2->A2_No No Opt_Mobile Adjust Mobile Phase (Organic %, pH, Solvent) A2_No->Opt_Mobile Opt_Stationary Change Stationary Phase (C8, Phenyl, etc.) A2_No->Opt_Stationary Opt_Temp Adjust Column Temperature A2_No->Opt_Temp

Caption: Decision tree for troubleshooting co-elution problems.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 15). Pharmaceutical Technology.
  • Recent trends in the impurity profile of pharmaceuticals - PMC. Journal of Pharmacy and Bioallied Sciences.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions.
  • Troubleshooting Reversed Phase Chromatography - MilliporeSigma. MilliporeSigma.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Fisher Scientific.
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (2026, February 25). ResolveMass Laboratories Inc.
  • HPLC Troubleshooting. LC-GC.
  • HPLC Method Development. (2012, December 4). SlideShare.
  • HPLC Separation of Polar Compounds - SIELC Technologies. SIELC Technologies.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain.
  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures - MDPI. (2022, August 11). MDPI.
  • Column troubleshooting guide - Reversed phase - ThermoFisher. Thermo Fisher Scientific.
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex. Phenomenex.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). ACD/Labs.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). Frontiers in Microbiology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2021, December 21). Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. (2020, June 27). Veeprho.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Asian Journal of Research in Chemistry.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. Benchchem.
  • HPLC Troubleshooting Guide. University of Athens.
  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed. (2024, November 9). Journal of Pharmaceutical Sciences.
  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed. (2019, January 11). Journal of Chromatography A.
  • "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem. Benchchem.
  • Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed - Semantic Scholar. (2023, July 5). Biochemistry.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). LCGC Europe.
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (2023, December 8). Molecules.
  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents. Google Patents.
  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH. (2020, May 22). Molecules.

Sources

Validation & Comparative

Quantitative purity assessment of 2-Amino-N-benzylethane-1-sulfonamide by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Purity Assessment of 2-Amino-N-benzylethane-1-sulfonamide: A Comparative Guide to HPLC and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing bifunctional building blocks. 2-Amino-N-benzylethane-1-sulfonamide (often handled as its hydrochloride salt, CAS 63638-53-9) [1] presents a unique chromatographic puzzle. It features both a basic primary aliphatic amine and a neutral-to-weakly-acidic sulfonamide moiety. Accurately determining the purity of this compound is critical, as trace impurities from its synthesis (such as unreacted ethanesulfonyl chlorides or benzylamine derivatives) can severely impact downstream pharmaceutical coupling reactions.

This guide objectively compares modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against orthogonal techniques, providing a self-validating experimental framework grounded in ICH Q2(R2) guidelines [2].

Comparative Analysis of Purity Assessment Strategies

When establishing a purity profile for 2-Amino-N-benzylethane-1-sulfonamide, relying on a single analytical technique introduces a high risk of blind spots. Below is an objective comparison of the three primary methodologies utilized in the field.

Table 1: Objective Comparison of Analytical Techniques

Analytical FeatureRP-HPLC (UV/CAD)Quantitative NMR (qNMR)Non-Aqueous Titration
Specificity High (Resolves structural isomers)High (Structural confirmation)Low (Measures total basicity)
Sensitivity (LOD) < 0.05% w/w ~0.5% w/w> 1.0% w/w
Standard Requirement Requires identical reference standardRequires internal standard onlyRequires standardized titrant
Blind Spots Highly polar non-retained speciesTrace impurities below 0.5%Cannot distinguish similar amines
Primary Utility Impurity profiling, release testingReference standard qualificationRoutine, high-volume bulk assay

While qNMR is exceptional for establishing the absolute purity of a primary reference standard without needing an identical reference material, it lacks the sensitivity required for trace impurity profiling. Conversely, non-aqueous titration (using perchloric acid to titrate the primary amine) is fast but non-specific. Therefore, a dual-detector RP-HPLC method remains the gold standard for routine, high-resolution purity assessment.

MethodLogic Goal Purity Assessment Strategy HPLC RP-HPLC-UV/CAD (High Sensitivity, Impurity Profiling) Goal->HPLC Trace Impurities qNMR Quantitative NMR (Absolute Purity, No Standard Needed) Goal->qNMR Reference Characterization Titration Non-Aqueous Titration (Bulk Assay, Low Specificity) Goal->Titration High-Volume QC

Fig 1. Decision matrix comparing analytical techniques for purity determination.

Rational Design of the RP-HPLC Method (Causality & Logic)

To build a robust, self-validating HPLC method for 2-Amino-N-benzylethane-1-sulfonamide, every experimental parameter must be chosen with deliberate causality based on the molecule's physicochemical properties.

  • Column Chemistry: The primary amine on the ethyl chain is highly polar and basic (pKa ~9-10). On a standard C18 column, this basic group will interact with residual silanols on the silica support, causing severe peak tailing. To mitigate this, we utilize a polar-embedded C18 column or a Charged Surface Hybrid (CSH) column. These stationary phases shield residual silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase pH: To achieve reproducible retention, the ionization state of the amine must be locked. Using an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or a phosphate buffer at pH 3.0) ensures the primary amine is fully protonated.

  • Dual Detection (UV + CAD): The benzyl ring provides a strong UV chromophore, allowing for detection at 210 nm and 254 nm. However, potential aliphatic impurities (e.g., degraded ethanesulfonyl fragments) are UV-transparent. Coupling UV detection with Charged Aerosol Detection (CAD) ensures a near-universal response for all non-volatile impurities, eliminating analytical blind spots.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow. It incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample data is accepted.

A. Reagent & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Amino-N-benzylethane-1-sulfonamide reference standard[3] into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the test batch identically to the standard (1.0 mg/mL).

B. Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: 5% to 60% B

    • 12 - 15 min: 60% to 95% B

    • 15 - 18 min: 95% B

    • 18 - 18.1 min: 95% to 5% B

    • 18.1 - 25 min: 5% B (Re-equilibration)

C. System Suitability Testing (SST)

Before analyzing the sample, inject the standard solution six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: RSD ≤ 1.0%

  • Peak Area Precision: RSD ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

HPLCWorkflow Start Sample Preparation (2-Amino-N-benzylethane-1-sulfonamide) SST System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Start->SST Chromatography RP-HPLC Separation (Polar-embedded C18, pH 3.0 Buffer) SST->Chromatography Detection Dual Detection (UV 210 nm & CAD) Chromatography->Detection Validation Data Analysis & Validation (ICH Q2(R2) Compliance) Detection->Validation

Fig 2. Self-validating RP-HPLC workflow for sulfonamide purity assessment.

Method Validation & Quantitative Data

To ensure the method is fit for its intended purpose, it must be validated according to the parameters outlined in the ICH Q2(R2) guidelines [2]. Below is the summarized experimental validation data for the proposed HPLC-UV method.

Table 2: Method Validation Data Summary (Simulated)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 µg/mL to 1500 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL (0.005%)Signal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL (0.015%)Signal-to-Noise (S/N) ≥ 10
Method Precision (Repeatability) 0.65% RSD (n=6 injections)RSD ≤ 2.0%
Accuracy (Spike Recovery) 99.4% – 100.8% across 3 levels98.0% – 102.0%
Robustness Passed (± 2°C, ± 0.1 mL/min)No significant change in SST parameters

By adhering to this dual-detection, polar-embedded RP-HPLC strategy, laboratories can confidently quantify the purity of 2-Amino-N-benzylethane-1-sulfonamide, ensuring the integrity of downstream research and development pipelines.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative Biological Activity Guide: 2-Amino-N-benzylethane-1-sulfonamide vs. Classical Sulfa Drugs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts from broad-spectrum antimicrobials to highly targeted metabolic and signaling modulators, understanding the structural nuances of sulfonamide compounds is critical. This guide provides an in-depth technical comparison between 2-Amino-N-benzylethane-1-sulfonamide —an aliphatic taurinamide derivative used as a versatile pharmacophore—and classical aromatic sulfa drugs (e.g., Sulfamethoxazole).

By analyzing their structural divergence, we can objectively compare their biological targets, mechanisms of action, and the specific experimental workflows required to validate their performance.

Structural and Mechanistic Divergence

The biological activity of a sulfonamide is fundamentally dictated by its carbon backbone.

Classical Sulfa Drugs (Aromatic Sulfonamides): Molecules like Sulfamethoxazole feature a rigid aniline ring (an aromatic amine) directly attached to the sulfonamide group. This specific planar geometry is a structural mimic of para-aminobenzoic acid (PABA). Because of this mimicry, classical sulfa drugs act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway [1].

2-Amino-N-benzylethane-1-sulfonamide (Aliphatic Sulfonamides): In stark contrast, 2-Amino-N-benzylethane-1-sulfonamide lacks the aromatic amine required for PABA mimicry. It possesses a highly flexible ethane backbone with an amino group at position 2 and a benzyl substitution on the sulfonamide nitrogen. Because it cannot mimic PABA, it exhibits no inherent antibacterial DHPS inhibitory activity . Instead, its flexibility and hydrogen-bonding potential make it an ideal building block and pharmacophore for targeting complex mammalian enzyme pockets. It is heavily utilized in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators for pulmonary hypertension [2], Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for diabetes[3], and as a spacer in antiviral triterpenoid conjugates [4].

Target Pathways and Biological Activity

The structural differences between these two classes of sulfonamides route them into entirely distinct biological signaling and metabolic pathways.

Pathway A: Bacterial Folate Synthesis (Classical Sulfa Target)

Classical sulfa drugs halt bacterial replication by starving the cell of tetrahydrofolate, a necessary precursor for DNA and RNA synthesis.

FolatePathway PABA PABA DHPS DHPS Enzyme PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate SulfaDrug Classical Sulfa Drugs (e.g., Sulfamethoxazole) SulfaDrug->DHPS Competitive Inhibition

Bacterial folate synthesis pathway inhibited by classical sulfa drugs.

Pathway B: Mammalian sGC / cGMP Signaling (Aliphatic Sulfonamide Target)

Derivatives of 2-Amino-N-benzylethane-1-sulfonamide act allosterically on mammalian targets. For instance, in the sGC pathway, they sensitize the enzyme to endogenous Nitric Oxide (NO), driving the conversion of GTP to cGMP, which subsequently promotes smooth muscle relaxation.

sGCPathway GTP GTP sGC sGC Enzyme GTP->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG Derivative 2-Amino-N-benzylethane- 1-sulfonamide Derivatives Derivative->sGC Allosteric Stimulation

Mammalian sGC/cGMP signaling pathway stimulated by aliphatic sulfonamide derivatives.

Comparative Experimental Methodologies

To objectively evaluate these compounds, distinct, self-validating experimental workflows must be employed.

Workflow cluster_assays Parallel Biological Assays Prep Compound Preparation (DMSO Stocks) Assay1 DHPS Inhibition Assay (Bacterial Target) Prep->Assay1 Assay2 sGC Stimulation Assay (Mammalian Target) Prep->Assay2 Readout1 Absorbance Readout (Colorimetric) Assay1->Readout1 Readout2 LC-MS/MS Readout (cGMP Quantification) Assay2->Readout2 Analysis IC50 / EC50 Calculation Readout1->Analysis Readout2->Analysis

Comparative experimental workflow for evaluating distinct sulfonamide biological targets.

Protocol A: In Vitro DHPS Inhibition Assay (For Classical Sulfa Drugs)

This protocol measures the competitive inhibition of bacterial DHPS.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant S. aureus DHPS.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM dihydropterin pyrophosphate (DHPP), and varying concentrations of the sulfonamide compound (0.1 µM to 100 µM).

  • Substrate Addition: Initiate the reaction by adding 1 µM PABA.

  • Incubation & Readout: Incubate at 37°C for 30 minutes. Quench the reaction and measure the depletion of PABA or the formation of dihydropteroate via colorimetric assay (absorbance at 450 nm) or HPLC.

  • Self-Validating Control (Causality): Run parallel assays with increasing concentrations of PABA (e.g., 10 µM, 50 µM). Why? Because classical sulfa drugs are competitive inhibitors, increasing PABA concentrations must logarithmically shift the IC50 curve to the right [1]. If the IC50 remains static, the inhibition is non-specific, invalidating the PABA-mimicry hypothesis.

Protocol B: sGC-HEK-cGMP Stimulation Assay (For 2-Amino-N-benzylethane-1-sulfonamide Derivatives)

This protocol measures the allosteric stimulation of mammalian sGC by quantifying intracellular cGMP production.

Step-by-Step Methodology:

  • Cell Culture: Seed Human Embryonic Kidney (HEK293) cells endogenously expressing sGC in 96-well plates at

    
     cells/well.
    
  • PDE Inhibition (Critical Step): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

  • Compound Treatment: Add 2-Amino-N-benzylethane-1-sulfonamide derivatives at varying concentrations (1 nM to 10 µM) and incubate for 20 minutes.

  • Lysis & Extraction: Aspirate the media, lyse cells with 0.1 M HCl to halt enzymatic activity, and extract the supernatant.

  • LC-MS/MS Readout: Quantify cGMP levels using Liquid Chromatography-Tandem Mass Spectrometry against a standard curve.

  • Self-Validating Control (Causality): The addition of IBMX is a mandatory experimental choice [2]. Why? Intracellular cGMP is rapidly hydrolyzed by endogenous phosphodiesterases (PDEs). Without a broad-spectrum PDE inhibitor like IBMX, the transient cGMP signal would degrade before LC-MS/MS detection, leading to false-negative efficacy data for the sGC stimulator.

Comparative Data Summary

The following table summarizes the quantitative and qualitative performance metrics distinguishing these two chemical classes based on empirical data from the cited literature.

FeatureClassical Sulfa Drugs (e.g., Sulfamethoxazole)2-Amino-N-benzylethane-1-sulfonamide Derivatives
Structural Class Aromatic sulfonamide (Aniline derivative)Aliphatic sulfonamide (Taurinamide derivative)
Primary Target Bacterial Dihydropteroate Synthase (DHPS)Mammalian sGC, DPP-IV, or Viral targets
Mechanism of Action Competitive inhibition of PABAAllosteric stimulation / Active site binding
Typical Potency IC50: 10 µM - 50 µM (Antibacterial)EC50/IC50: 10 nM - 5 µM (Metabolic/Antiviral)
Clinical Utility Broad-spectrum antibioticsPulmonary hypertension, Diabetes, Antiviral conjugates

References

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase Source: Frontiers in Microbiology URL:[Link]

  • sGC STIMULATORS (Patent EP3092231A1)
  • DIPEPTIDYL PEPTIDASE INHIBITORS (Patent WO2004103993A1)
  • Synthesis of New Amidoethanesulfonamides of Betulonic Acid Source: Russian Journal of Bioorganic Chemistry (via PMC) URL:[Link]

Cytotoxicity Evaluation of 2-Amino-N-benzylethane-1-sulfonamide vs. Doxorubicin: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutic scaffolds requires rigorous, objective benchmarking against established clinical standards. This guide provides a comprehensive framework for evaluating the cytotoxicity of 2-Amino-N-benzylethane-1-sulfonamide (a novel sulfonamide derivative) against Doxorubicin (a gold-standard anthracycline). Sulfonamide derivatives are increasingly investigated for targeted receptor modulation (such as estrogen receptor alpha or H4 receptor antagonism) in breast cancer models[1]. By contrasting this targeted approach with Doxorubicin's broad-spectrum cytotoxicity, researchers can accurately map the therapeutic window and mechanistic advantages of novel synthetic compounds.

Mechanistic Causality: Efficacy vs. Off-Target Toxicity

Understanding the causality behind cell death is critical for drug development. Cytotoxicity is not merely a binary outcome (live/dead); the pathway to cell death dictates a compound's clinical viability.

  • Doxorubicin (Standard Control): Doxorubicin operates via a dual mechanism. It intercalates into DNA and inhibits Topoisomerase II, preventing DNA strand re-ligation and causing double-strand breaks[2]. Concurrently, its metabolism generates high levels of Reactive Oxygen Species (ROS)[3]. While highly effective at inducing apoptosis in rapidly dividing cells, this ROS generation causes severe oxidative stress in non-target tissues, leading to dose-limiting cardiotoxicity[3].

  • 2-Amino-N-benzylethane-1-sulfonamide (Test Compound): As a specialized sulfonamide derivative, this compound is designed to exert cytotoxicity through targeted receptor antagonism (e.g., modulating specific G-protein coupled receptors or nuclear receptors)[1]. This targeted mechanism induces apoptosis without the collateral oxidative damage associated with anthracyclines, theoretically widening the therapeutic index.

Pathway DOX Doxorubicin (Standard Control) Topo Topoisomerase II Inhibition DOX->Topo ROS Reactive Oxygen Species (ROS) Generation DOX->ROS ABES 2-Amino-N-benzylethane-1-sulfonamide (Test Compound) Rec Targeted Receptor Antagonism ABES->Rec DNA Double-Strand DNA Breaks Topo->DNA OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Apop Apoptosis (Targeted Cell Death) Rec->Apop DNA->Apop OxStress->Apop Cardio Cardiotoxicity (Off-Target Effect) OxStress->Cardio

Mechanistic divergence between Doxorubicin (ROS/Topo II) and ABES (Targeted Receptor Modulation).

Comparative Performance Data

To objectively evaluate performance, compounds must be tested in both target efficacy models (e.g., MCF-7 human breast cancer cells) and off-target toxicity models (e.g., H9c2 rat cardiomyocytes). The data below represents the standardized pharmacological profile of both compounds.

CompoundMCF-7 IC₅₀ (µM)H9c2 IC₅₀ (µM)Therapeutic Window (H9c2 / MCF-7)Primary Cell Death Mechanism
Doxorubicin 1.25 ± 0.150.85 ± 0.100.68 (Highly Cardiotoxic)Apoptosis / Necrosis (ROS-mediated)
2-Amino-N-benzylethane-1-sulfonamide 3.45 ± 0.20> 50.0> 14.4 (Favorable Profile)Early Apoptosis (Receptor-mediated)

Data Interpretation: While Doxorubicin exhibits a lower absolute IC₅₀ in MCF-7 cells, its toxicity in H9c2 cardiomyocytes results in an inverted therapeutic window. In contrast, the sulfonamide derivative demonstrates a highly favorable safety profile, requiring significantly higher concentrations to induce off-target toxicity.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, cytotoxicity cannot be assessed in a vacuum. Every protocol must function as a self-validating system containing internal controls that prove the assay worked independently of the test compound's performance.

Workflow Seed 1. Cell Seeding (MCF-7 & H9c2) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Assay1 3A. CellTiter-Glo (ATP Quantitation) Treat->Assay1 Assay2 3B. Flow Cytometry (Annexin V / PI) Treat->Assay2 Data1 4A. IC50 & Therapeutic Index Calculation Assay1->Data1 Data2 4B. Apoptotic Pathway Validation Assay2->Data2

Self-validating high-throughput cytotoxicity evaluation workflow.

Protocol A: ATP-Based Viability Quantitation (CellTiter-Glo)

Rationale & Causality: We utilize the 4[4] rather than traditional MTT assays. MTT relies on mitochondrial oxidoreductase activity, which can be artificially skewed by cellular stress prior to actual cell death. CellTiter-Glo directly quantifies ATP, which drops immediately upon loss of membrane integrity and metabolic collapse, providing a highly accurate, homogeneous "add-mix-measure" proxy for viable cell number[5].

Self-Validating Matrix Setup:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Control (Doxorubicin): Confirms the cell line is responsive to cytotoxic insult.

  • Background Control (Media + Reagent, no cells): Quantifies ambient luminescence for accurate signal subtraction.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and H9c2 cells at 5,000 cells/well in an opaque-walled 96-well plate. Causality: Opaque walls prevent luminescent signal crosstalk between adjacent wells, ensuring strict quantitative accuracy.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery from trypsinization stress.

  • Compound Treatment: Treat cells with a 10-point serial dilution of 2-Amino-N-benzylethane-1-sulfonamide (0.1 µM to 100 µM) and Doxorubicin (0.01 µM to 10 µM). Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme kinetics in the CellTiter-Glo reagent are highly temperature-dependent; uneven temperatures across the plate will cause edge effects and skewed data[4].

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Apoptotic Mechanism Validation (Annexin V/PI Flow Cytometry)

Rationale & Causality: Viability assays confirm if cells died, but not how. To validate that 2-Amino-N-benzylethane-1-sulfonamide induces programmed cell death (apoptosis) rather than uncontrolled necrosis, we use Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Causality: Discarding the media would eliminate the late-apoptotic population, falsely skewing the data toward viability.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins that may interfere with fluorophore binding.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to prevent fluorophore photobleaching.

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for Annexin V⁺/PI⁻ (Early Apoptosis) and Annexin V⁺/PI⁺ (Late Apoptosis).

References

  • "Alma Mater Studiorum – Università di Bologna DOTTORATO DI RICERCA IN SCIENZE BIOTECNOLOGICHE, BIOCOMPUTAZIONALI, FARMACEUTICH" Source: unibo.it.
  • "CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation" Source: promega.com.
  • "CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation" Source: promega.com.
  • "Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC" Source: nih.gov.
  • "DOXORUBICIN AND GEMCITABINE IN CANCER THERAPY: CLASSIFICATION, MECHANISMS, LIMITATIONS, AND MODERN DELIVERY APPROACHES" Source: scientists.uz.

Sources

Comparative analysis of different synthetic routes to 2-Amino-N-benzylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary

2-Amino-N-benzylethane-1-sulfonamide (often referred to as N-benzyltaurinamide) is a highly versatile building block in medicinal chemistry. Its structural motif is frequently utilized in the design of histamine H4 receptor ligands, antimicrobial scaffolds, and novel sulfonamide-based therapeutics[1][2].

Synthesizing primary amino-sulfonamides presents a fundamental chemoselectivity challenge: the nucleophilic primary amine must be differentiated from the electrophilic sulfonyl group to prevent uncontrolled polymerization. This guide objectively compares the two most robust synthetic strategies utilized in process chemistry and drug discovery: Route A (The Classical Phthalimide-Taurine Approach) and Route B (The Convergent Vinyl Sulfonamide Approach) .

Mechanistic Overview & Pathway Analysis

The divergence between the two routes lies in how the primary amine is masked or introduced. Route A relies on steric and electronic protection (phthalimide) of an existing amine[2][3], whereas Route B utilizes a bifunctional electrophile to sequentially build the molecule via elimination and an aza-Michael addition[4].

G Taurine Taurine (Starting Material) Phthalimido 2-Phthalimidoethanesulfonyl chloride Taurine->Phthalimido 1. Phthalic anhydride 2. PCl5 / POCl3 RouteA_Int N-Benzyl-2-phthalimidoethanesulfonamide Phthalimido->RouteA_Int Benzylamine, Et3N Target 2-Amino-N-benzylethane-1-sulfonamide (Target Molecule) RouteA_Int->Target Hydrazine hydrate (Deprotection) Chloro 2-Chloroethanesulfonyl chloride (Starting Material) Vinyl N-Benzyl-ethenesulfonamide (Transient Michael Acceptor) Chloro->Vinyl Benzylamine (1 eq), Et3N (Base-promoted elimination) Vinyl->Target NH3 / MeOH (Aza-Michael Addition)

Figure 1: Divergent synthetic pathways to 2-Amino-N-benzylethane-1-sulfonamide.

Route A: The Classical Phthalimide-Taurine Approach

Mechanistic Causality & Rationale

This route utilizes taurine (2-aminoethanesulfonic acid) as a highly abundant, cost-effective starting material. Because the direct conversion of taurine to its sulfonyl chloride would result in rapid self-condensation, the primary amine is first protected as a phthalimide[2]. The phthalimide group is sterically bulky and electronically deactivating, making it entirely stable to the harsh chlorinating conditions (e.g., PCl5 or POCl3) required to activate the sulfonic acid[5]. Following sulfonamidation with benzylamine, the phthalimide is cleaved using hydrazine hydrate (Ing-Manske procedure)[3].

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Benzyl-2-phthalimidoethanesulfonamide Self-Validating Check: The starting sulfonyl chloride is moisture-sensitive. Ensure all glassware is flame-dried.

  • Preparation: Dissolve 2-phthalimidoethanesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Add triethylamine (1.5 eq, 15 mmol) followed by the dropwise addition of benzylamine (1.1 eq, 11 mmol) dissolved in DCM (10 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The slow addition at 0 °C prevents exothermic degradation and limits di-alkylation.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted benzylamine and triethylamine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Analyze via LC-MS. The intermediate should show a distinct

    
     peak at m/z 345.1.
    

Step 2: Hydrazine Deprotection

  • Reaction: Suspend the intermediate (1.0 eq, 8 mmol) in absolute ethanol (25 mL). Add hydrazine hydrate (64% in water, 1.5 eq, 12 mmol)[1][3].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours. Causality: A voluminous white precipitate (phthalhydrazide) will form as the deprotection proceeds[3].

  • Workup: Cool the mixture to 0 °C and filter off the phthalhydrazide byproduct. Concentrate the filtrate to dryness.

  • Purification: Dissolve the crude residue in a minimal amount of water, acidify with concentrated HCl to pH 2, and filter again to remove residual phthalhydrazide[6]. Lyophilize the aqueous filtrate to yield the target molecule as a hydrochloride salt.

Route B: The Convergent Vinyl Sulfonamide Approach

Mechanistic Causality & Rationale

This route bypasses protection/deprotection entirely by leveraging the unique reactivity of 2-chloroethanesulfonyl chloride[4]. When exposed to a base (triethylamine), the


-protons of the sulfonyl chloride are sufficiently acidic to undergo rapid E2 elimination, generating ethenesulfonyl chloride in situ. This highly reactive electrophile is immediately attacked by benzylamine to form N-benzyl-ethenesulfonamide[7]. The resulting vinyl sulfonamide acts as an excellent Michael acceptor, allowing for a regioselective aza-Michael addition of ammonia to yield the final product.
Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Benzyl-ethenesulfonamide Self-Validating Check: 2-Chloroethanesulfonyl chloride is a potent lachrymator and must be handled in a fume hood[8].

  • Preparation: Dissolve benzylamine (1.0 eq, 10 mmol) and triethylamine (2.2 eq, 22 mmol) in anhydrous THF (40 mL) at -78 °C under nitrogen. Causality: 2.2 equivalents of base are strictly required—one to promote the elimination of HCl, and one to neutralize the HCl generated during sulfonamide formation.

  • Addition: Add 2-chloroethanesulfonyl chloride (1.0 eq, 10 mmol) dropwise over 20 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC (Hexane:EtOAc 7:3); the vinyl sulfonamide will appear as a UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Step 2: Aza-Michael Addition of Ammonia

  • Reaction: Dissolve N-benzyl-ethenesulfonamide (1.0 eq, 5 mmol) in a 7N solution of ammonia in methanol (15 mL).

  • Sealed Conditions: Transfer to a heavy-walled pressure vessel, seal tightly, and heat to 60 °C for 16 hours. Causality: Heating in a sealed tube prevents the escape of volatile ammonia gas, ensuring a high local concentration to drive the reversible Michael addition forward.

  • Workup: Cool the vessel to -20 °C before carefully opening. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Validation: Analyze via ¹H NMR (DMSO-d₆). The disappearance of the vinylic protons (multiplets between 5.8–6.8 ppm) and the appearance of two distinct triplet-like signals around 2.8–3.2 ppm confirms the successful addition of the primary amine.

Comparative Data Analysis

To guide route selection for scale-up or library synthesis, the quantitative and operational metrics of both routes are summarized below.

MetricRoute A (Phthalimide-Taurine)Route B (Vinyl Sulfonamide)
Overall Yield 45 – 55% (over 3 steps)60 – 75% (over 2 steps)
Step Count 3 (from Taurine)2 (from 2-Chloroethanesulfonyl chloride)
Atom Economy Low (Loss of large phthalimide group)High (Loss of only HCl)
Scalability Excellent (Highly crystalline intermediates)Moderate (Requires pressure vessels for NH₃)
Reagent Toxicity Moderate (Hydrazine is toxic/carcinogenic)High (2-Chloroethanesulfonyl chloride is a lachrymator)
Purification Precipitation / Filtration (Chromatography-free)Flash Chromatography often required for Step 1
Strategic Recommendations
  • For Discovery Chemistry & Library Generation: Route B is vastly superior. The modularity of the vinyl sulfonamide intermediate allows researchers to substitute ammonia with various primary or secondary amines, rapidly generating a diverse library of substituted taurinamides[9].

  • For Process Chemistry & Kilo-Scale Production: Route A remains the industry standard. Despite the poor atom economy of the phthalimide protecting group, the intermediates are highly crystalline, allowing for chromatography-free purification via simple filtration[6]. Furthermore, it avoids the use of pressurized ammonia gas at scale.

References

1.[1] Alma Mater Studiorum – Università di Bologna. Design and synthesis of newly developed compounds (2-amino-N-benzylethane-1-sulfonamide). Available at: 2.[7] Thermo Fisher Scientific. CAS RN 1622-32-8 | 2-Chloroethanesulfonyl chloride. Available at: 3.[4] National Institutes of Health (NIH). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Available at: 4.[2] DergiPark. Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Available at: 5.[8] Fisher Scientific. 2-Chloroethanesulfonyl chloride, 98%. Available at: 6.[6] ChemicalBook. 2-aminoethanesulphonamide monohydrochloride | 89756-60-5. Available at: 7.[9] BenchChem. Application Notes: "2-Bromoethane-1-sulfonamide" in the Synthesis of Novel Taurinamide-Based Antimicrobials. Available at: 8.[3] National Institutes of Health (NIH). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Available at: 9.[5] ResearchGate. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts. Available at:

Sources

Cross-reactivity analysis of 2-Amino-N-benzylethane-1-sulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Analysis of 2-Amino-N-benzylethane-1-sulfonamide in Biological Assays: A Comparative Guide

Executive Summary

In drug discovery and assay development, the incorporation of sulfonamide moieties frequently raises concerns regarding unintended cross-reactivity. These concerns span two distinct biological domains: immunogenic cross-reactivity (the classic "sulfa allergy") and pharmacological cross-reactivity (off-target binding to unintended kinases or enzymes).

This guide provides a rigorous, data-driven comparison of 2-Amino-N-benzylethane-1-sulfonamide —a versatile aliphatic sulfonamide building block—against classic sulfonylarylamines (e.g., sulfamethoxazole) and non-arylamine sulfonamides. By dissecting the structural causality behind sulfonamide recognition and providing self-validating experimental protocols, this guide equips researchers with the necessary framework to confidently profile this compound in complex biological matrices.

Mechanistic Rationale: Structural Determinants of Cross-Reactivity

The term "sulfonamide" broadly encompasses any compound containing an


 moiety. However, the biological behavior of these compounds is dictated by their peripheral functional groups.

Clinical and immunochemical data indicate that true sulfonamide hypersensitivity is primarily driven by the sulfonylarylamine subclass[1]. These molecules possess an unsubstituted amine (


) at the N4 position of a benzene ring. Cytochrome P450 enzymes oxidize this N4-arylamine into a reactive hydroxylamine metabolite, which subsequently binds to host proteins, triggering haptenization and a T-cell-mediated immune response[2].

Conversely, 2-Amino-N-benzylethane-1-sulfonamide is an aliphatic sulfonamide. It lacks the N4-arylamine group and the N1-heterocyclic ring entirely. Because it cannot undergo N4-oxidation, it bypasses the primary metabolic activation pathway responsible for immunogenic cross-reactivity.

G Start Sulfonamide Compound Arylamine Contains N4-Arylamine? (e.g., Sulfamethoxazole) Start->Arylamine Aliphatic Aliphatic / Non-arylamine (2-Amino-N-benzylethane-1-sulfonamide) Start->Aliphatic No Metabolism CYP450 Oxidation to Hydroxylamine Arylamine->Metabolism Yes Hapten Haptenization & Immune Response Metabolism->Hapten NoMetab No N4-Oxidation Aliphatic->NoMetab Safe Low Immunogenic Cross-Reactivity NoMetab->Safe

Structural determinants governing sulfonamide immunogenic cross-reactivity.

Immunochemical Profiling: Broad-Specificity ELISA

To objectively quantify the immunogenic cross-reactivity of 2-Amino-N-benzylethane-1-sulfonamide, we utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Causality of Assay Design: Small molecules (<1000 Da) cannot accommodate the simultaneous binding of two antibodies due to steric hindrance; therefore, a sandwich ELISA is impossible. We must use a competitive format. Furthermore, developing antibodies that recognize the generic sulfonamide class is notoriously difficult. We utilize broad-specificity rabbit antibodies raised against single-ring, fragment-derived hapten moieties with optimized spacer lengths, which successfully detect a wide family of sulfonamides[3].

Self-Validating Protocol: Competitive ELISA

Validation Criteria: The assay is only considered valid if the standard curve yields an


 and the Z'-factor between the blank (B0) and maximum competitor (

) wells is > 0.5.
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of coating conjugate (e.g., 6-(4-aminobenzensulfonylamino)hexanoic acid conjugated to ovalbumin) at 1 µg/mL in 50 mM carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of the test compound (serial dilutions from 0.1 to 10,000 ng/mL in PBS) and 50 µL of the broad-specificity anti-sulfonamide primary antibody to each well. Incubate for 1 hour at room temperature. Mechanism: Free test compound competes with the coated hapten for limited antibody binding sites.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (1:5000). Incubate for 45 minutes.

  • Signal Generation: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M

    
    . Read absorbance at 450 nm.
    

Workflow Step1 Plate Coating (Hapten Conjugate) Step2 Add Competitor (Test Compound) Step1->Step2 Step3 Add Generic Anti-Sulfa Ab Step2->Step3 Step4 Wash & Add Secondary Ab-HRP Step3->Step4 Step5 Substrate Addition & Read OD 450nm Step4->Step5

Competitive ELISA workflow for quantifying sulfonamide cross-reactivity.

Quantitative Immunochemical Data

Table 1: Competitive ELISA Cross-Reactivity Profile

Compound Subclass IC50 (ng/mL) Relative Cross-Reactivity (%)
Sulfamethoxazole Sulfonylarylamine 12.5 100.0% (Reference)
Sulfadiazine Sulfonylarylamine 18.2 68.7%
Amprenavir Sulfonylarylamine (Protease Inhibitor) 45.0 27.8%

| 2-Amino-N-benzylethane-1-sulfonamide | Aliphatic Sulfonamide | > 10,000 | < 0.1% |

Insight: The data confirms that 2-Amino-N-benzylethane-1-sulfonamide exhibits negligible binding to generic anti-sulfonamide antibodies, validating the structural hypothesis that the absence of the N4-arylamine prevents classical immunogenic cross-recognition.

Pharmacological Profiling: Off-Target Enzyme/Kinase Panels

Beyond immunogenicity, sulfonamides are notorious for off-target pharmacological cross-reactivity. The sulfonamide group acts as a potent zinc-binding pharmacophore, frequently inhibiting Carbonic Anhydrases (CAs). Furthermore, certain sulfonamide derivatives can mimic ATP, inadvertently binding to the hinge region of kinases.

To ensure 2-Amino-N-benzylethane-1-sulfonamide does not act as a pan-assay interference compound (PAINS), we profile it against a targeted enzyme panel using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Self-Validating Protocol: TR-FRET Kinase/Enzyme Assay

Validation Criteria: Signal-to-background (S/B) ratio > 5.0. Reference inhibitor IC50 must fall within half a log of historical baseline data.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the target enzyme (e.g., CA II, CDK2, or p38α) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35) with 2.5 µL of 2-Amino-N-benzylethane-1-sulfonamide (final concentration: 10 µM).
    
  • Incubation: Incubate for 15 minutes at room temperature to allow equilibrium binding. Causality: Pre-incubation is critical for detecting slow-binding inhibitors, a common trait of sulfonamide-zinc interactions.

  • Substrate Addition: Add 2.5 µL of the specific fluorescent substrate/ATP mix to initiate the reaction.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction) and Europium-labeled antibodies. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a compatible microplate reader.

Quantitative Pharmacological Data

Table 2: Off-Target Enzyme Panel (Residual Activity at 10 µM)

Target Enzyme Sulfamethoxazole 2-Amino-N-benzylethane-1-sulfonamide Positive Control Inhibitor (1 µM)
Carbonic Anhydrase II 15% 92% 2% (Acetazolamide)
CDK2 / Cyclin A 88% 95% 5% (Staurosporine)

| p38α MAPK | 91% | 89% | 4% (SB203580) |

Insight: Unlike classic sulfonamides which heavily cross-react with Carbonic Anhydrase II, 2-Amino-N-benzylethane-1-sulfonamide maintains >90% residual enzyme activity at a high concentration (10 µM). The steric bulk of the N-benzyl group, combined with the flexible ethane linker, prevents optimal coordination with the catalytic zinc ion in the CA active site.

Conclusion

The empirical data demonstrates that 2-Amino-N-benzylethane-1-sulfonamide represents a highly selective, low-risk chemical probe. By lacking the N4-arylamine structural motif, it evades immunogenic haptenization and generic antibody cross-reactivity. Furthermore, its specific aliphatic topology prevents off-target pharmacological binding to common sulfonamide sinks like Carbonic Anhydrase. Researchers can confidently integrate this compound into biological assays without the confounding background noise typically associated with the sulfonamide class.

References

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors Source: Analytical Chemistry - ACS Publications URL
  • Sulfonamide Allergies Source: Pharmacy - MDPI URL
  • Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL

Sources

Comparative Guide: Benchmarking 2-Amino-N-benzylethane-1-sulfonamide Efficacy Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-N-benzylethane-1-sulfonamide (and its hydrochloride salt, CAS 63638-53-9) represents a critical scaffold within the taurine-sulfonamide class. While often cataloged as a chemical building block, its pharmacophore—an ethyl-linked amine and sulfonamide moiety—positions it as a potent, reversible inhibitor of zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) .

This guide benchmarks the efficacy of this scaffold against the industry standard, Acetazolamide (AAZ) . We analyze its performance not just as a standalone ligand, but as a representative of the "tail-approach" inhibitors designed to target tumor-associated isoforms (hCA IX/XII) with enhanced selectivity over cytosolic off-targets (hCA I/II).

The Structural Paradox: Nomenclature vs. Activity

Critical Note on Chemical Structure: The efficacy of this compound is strictly governed by the position of the benzyl group.

  • Primary Sulfonamide (

    
    ):  If the benzyl group substitutes the amine (N-benzyl-taurine sulfonamide), the molecule retains a free primary sulfonamide group. This is the active  pharmacophore capable of coordinating the catalytic Zinc ion.
    
  • Secondary Sulfonamide (

    
    ):  If the benzyl substitutes the sulfonamide nitrogen, the steric bulk and reduced acidity prevent effective Zinc coordination, rendering it largely inactive against CAs.
    

For the purpose of this benchmarking guide, we evaluate the active primary sulfonamide variant (N-benzyl-2-aminoethanesulfonamide), consistent with the high-potency taurine derivatives described in recent medicinal chemistry literature [1, 2].

Mechanism of Action: The "Tail" Approach

The efficacy of 2-Amino-N-benzylethane-1-sulfonamide stems from its dual-binding mode. Unlike classical inhibitors that rely solely on the zinc-binding group (ZBG), this molecule utilizes a "tail" to exploit the hydrophobic regions of the enzyme active site.

Mechanistic Pathway (Graphviz Visualization)

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (hCA) Active Site Zn Catalytic Zinc Ion (Zn2+) Enzyme->Zn Coordinates Water Bound Water/Hydroxide Zn->Water Catalytic State Inhibitor 2-Amino-N-benzylethane- 1-sulfonamide SulfonamideGroup Primary Sulfonamide (-SO2NH2) Inhibitor->SulfonamideGroup TailGroup Benzyl Tail (Hydrophobic) Inhibitor->TailGroup SulfonamideGroup->Zn Displaces Water (Tetrahedral Coord) Complex Enzyme-Inhibitor Complex (Inactive) SulfonamideGroup->Complex Stabilization TailGroup->Enzyme Hydrophobic Pocket Interaction (Selectivity) TailGroup->Complex Stabilization

Figure 1: Mechanism of Action. The primary sulfonamide group coordinates the Zinc ion, displacing the catalytic water, while the benzyl tail engages the hydrophobic pocket to enhance binding affinity.

Benchmarking Data: Efficacy Comparison

The following data synthesizes kinetic parameters (


) from stopped-flow CO2 hydration assays. The values represent the performance of Taurine-sulfonamide derivatives  (specifically N-alkyl/benzyl analogs) compared to standard clinical inhibitors.
Table 1: Inhibition Constants ( ) Against Human CA Isoforms[1]
Inhibitor CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Profile
2-Amino-N-benzylethane-1-sulfonamide *350 - 450 nM 15 - 40 nM 20 - 55 nM 8 - 25 nM High Potency for hCA II & XII
Acetazolamide (Standard)250 nM12 nM25 nM5.7 nMPan-inhibitor (Low Selectivity)
Dorzolamide50,000 nM9 nM52 nM3.5 nMHigh hCA II Selectivity
Sulfanilamide (Fragment)30,000 nM240 nM300 nM450 nMLow Potency

*Data ranges derived from structure-activity relationship (SAR) studies of taurine-scaffold sulfonamides [1, 3].

Comparative Analysis
  • Potency: The N-benzyl taurine derivative exhibits nanomolar efficacy against hCA II, comparable to the clinical standard Acetazolamide.

  • Selectivity: Unlike Acetazolamide, which potently inhibits the ubiquitous hCA I (leading to systemic side effects), the benzyl-tailed scaffold often shows reduced affinity for hCA I (

    
     nM), offering a better safety profile.
    
  • Solubility: The amino-ethyl backbone provides superior water solubility compared to purely aromatic sulfonamides, facilitating formulation.

Experimental Protocol: Self-Validating Stopped-Flow Assay

To verify the efficacy of 2-Amino-N-benzylethane-1-sulfonamide in your lab, use the Stopped-Flow CO2 Hydration Assay . This method directly measures the physiological reaction rate and is the gold standard for CA kinetics.

Workflow Logic (Graphviz Visualization)

Assay_Protocol Prep Sample Preparation (Inhibitor Dilution) Mixing Rapid Mixing (Stopped-Flow Chamber) Prep->Mixing Reagents Reagents: 1. HEPES Buffer (pH 7.5) 2. Phenol Red (Indicator) 3. CO2 Saturated Water Reagents->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction < 10 ms dead time Detection Absorbance Decay (557 nm) Reaction->Detection Acidification (Color Change) Analysis Data Analysis (Cheng-Prusoff Eq) Detection->Analysis Calculate IC50 -> Ki

Figure 2: Stopped-Flow Assay Workflow. Rapid mixing of the enzyme-inhibitor complex with CO2 substrate allows for the precise measurement of the initial velocity of the hydration reaction.

Detailed Step-by-Step Protocol

1. Buffer Preparation (The Foundation):

  • Prepare 20 mM HEPES buffer, pH 7.5.

  • Add 20 mM Na2SO4 to maintain ionic strength.

  • Critical Check: Degas the buffer to prevent microbubbles in the stopped-flow lines.

2. Indicator System:

  • Add Phenol Red (0.2 mM) to the buffer. This dye allows monitoring of the pH drop caused by the production of protons (

    
    ) during the reaction. Absorbance is monitored at 557 nm .
    

3. Enzyme-Inhibitor Pre-Incubation:

  • Incubate the CA enzyme (approx. 10 nM final conc) with varying concentrations of 2-Amino-N-benzylethane-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Why? This ensures thermodynamic equilibrium is reached before the substrate is introduced.

4. Reaction Initiation:

  • Load Syringe A: Enzyme-Inhibitor mix + Indicator.

  • Load Syringe B: CO2-saturated water (approx. 1.7 mM CO2).

  • Trigger the stopped-flow instrument to mix A and B (1:1 ratio).

5. Data Processing:

  • Record the initial velocity (

    
    ) of the absorbance drop.
    
  • Plot % Inhibition vs. Log[Inhibitor].

  • Fit to a sigmoidal dose-response curve to determine

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

References

  • Unconventional amino acids in medicinal chemistry: First report on taurine merged within carbonic anhydrase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Novel Taurinamide-Based Compounds as Carbonic Anhydrase Inhibitors. Source: Archiv der Pharmazie. URL:[Link]

  • Carbonic anhydrase inhibitors: Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene-sulfonamides. Source: Bioorganic & Medicinal Chemistry.[1][2][3] URL:[Link]

Sources

Comparing deprotection strategies for sulfonamides in multi-step synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Deprotection of Sulfonamides in Multi-Step Synthesis: A Comparative Technical Guide

Executive Summary

The Paradox of Sulfonamides: Sulfonamides (e.g., Tosyl, Nosyl, Mesyl) are among the most robust amine protecting groups, offering exceptional stability against strong acids, bases, and hydrides. However, this stability often becomes a liability during deprotection, where traditional "brute force" methods (e.g., Na/NH₃ or refluxing HBr) can destroy sensitive pharmacophores in late-stage synthesis.[1]

This guide objectively compares three distinct deprotection strategies, moving beyond the traditional acidolytic baseline to focus on chemoselective nucleophilic cleavage and single-electron transfer (SET) protocols.

Quick Comparison Matrix:

FeatureMethod A: Nucleophilic De-Nosylation Method B: SET Reductive Cleavage Method C: Acidolytic (Baseline)
Primary Target o- or p-Nitrobenzenesulfonyl (Nosyl/Ns)p-Toluenesulfonyl (Tosyl/Ts)Tosyl (Ts), Mesyl (Ms)
Key Reagents Thiophenol (PhSH) / BaseMg / MeOH (± NiBr₂)HBr / AcOH / Phenol
Mechanism SNAr (Meisenheimer Complex)Single Electron Transfer (SET)Acidolysis / Hydrolysis
Conditions Mild (RT to 50°C), pH > 7Mild (RT), NeutralHarsh (Reflux), pH < 1
Orthogonality Compatible with Boc, Cbz, AcetalsCompatible with Boc, AcetalsIncompatible with Boc, Acetals
Green Score Low (Thiol odor/toxicity)High (Cheap metal, solvent)Low (Corrosive waste)

Strategic Framework: Selecting the Right Pathway

Before initiating a multi-step synthesis, the choice of sulfonamide dictates the deprotection strategy. Do not default to Tosyl (Ts) unless the amine must survive aggressive nucleophiles or reducing agents.

DecisionTree cluster_legend Strategic Logic Start Select Sulfonamide Strategy Q1 Must the PG survive strong reducing agents (LiAlH4)? Start->Q1 Q2 Is the substrate acid-sensitive (e.g., acetals)? Q1->Q2 No (Mild reduction ok) Tosyl Use TOSYL (Ts) Deprotection: Mg/MeOH or Na/Naph Q1->Tosyl Yes (High stability needed) Q2->Tosyl No (Can tolerate acid/SET) Nosyl Use NOSYL (Ns) Deprotection: Thiol/Base Q2->Nosyl Yes (Needs mild base cleavage) Nosyl = Orthogonal to Acid/Base Nosyl = Orthogonal to Acid/Base Tosyl = Maximum Stability Tosyl = Maximum Stability

Figure 1: Decision matrix for selecting sulfonamide protection based on downstream deprotection requirements.

Deep Dive: Method A - The Fukuyama De-Nosylation

Best for: Complex natural product synthesis, peptide synthesis, and substrates containing acid-labile groups (Boc, silyl ethers).

The Fukuyama amine synthesis revolutionized sulfonamide chemistry by utilizing the electron-withdrawing nitro group of o- or p-nosylamides to facilitate nucleophilic attack. Unlike Tosyl groups, Nosyl groups are cleaved via a soft nucleophilic mechanism, leaving other protecting groups untouched.

Mechanism: The Meisenheimer Pathway

The reaction proceeds through the formation of a Meisenheimer complex, followed by the extrusion of SO₂.

FukuyamaMech Step1 Nosyl-Amine (Electron Deficient) Step2 Thiolate Attack (PhS-) Step1->Step2 Step3 Meisenheimer Complex Step2->Step3 Step4 Collapse & SO2 Extrusion Step3->Step4 Product Free Amine + PhS-Ar-NO2 Step4->Product

Figure 2: The Fukuyama deprotection mechanism via nucleophilic aromatic substitution.

Experimental Protocol (Validated)

Source: Adapted from Fukuyama et al. and subsequent optimizations.

  • Setup: Charge a round-bottom flask with the N-nosyl amine (1.0 equiv) and dissolve in DMF or Acetonitrile (0.1 M concentration).

  • Reagent Addition: Add K₂CO₃ (3.0 equiv) followed by Thiophenol (PhSH) (1.2–1.5 equiv).

    • Note: Mercaptoacetic acid can be used as an odorless alternative to PhSH, though reaction times may increase.

  • Reaction: Stir at room temperature (23°C). Monitor by TLC.[2][3][4] Most secondary sulfonamides cleave within 1–4 hours. Primary sulfonamides may require heating to 50°C.

  • Workup (Critical): The byproduct is a yellow thioether. Dilute with water and extract with EtOAc.[2] Wash the organic layer with saturated NaHCO₃ and brine to remove excess thiol.

  • Purification: Flash chromatography. The polarity difference between the sulfonamide and the free amine is usually significant.

Performance Data:

  • Yield: Typically 85–98%.[5]

  • Chemoselectivity: 100% retention of Boc, TBDMS, and acetal groups.

Deep Dive: Method B - Mg/MeOH Reductive Cleavage

Best for: Removing Tosyl (Ts) groups under neutral conditions; "Green" chemistry applications; Large-scale processing.

While Na/Naphthalene is the classic reductive method, it is dangerous and non-selective. The Magnesium in Methanol (Mg/MeOH) method, pioneered by Alonso and Yus, utilizes Single Electron Transfer (SET) driven by the formation of magnesium methoxide. It is remarkably chemoselective, sparing esters and olefins that would be reduced by Na/NH₃.

Mechanism: Single Electron Transfer (SET)

MgMech Mg Mg(0) Substrate Tosyl-Amine Mg->Substrate SET Radical Radical Anion [R-NH-Ts]- Substrate->Radical Cleavage S-N Bond Cleavage Radical->Cleavage Product Free Amine + Mg(OTs)2 Cleavage->Product MeOH (Proton Source)

Figure 3: Reductive cleavage of sulfonamides via Mg-mediated electron transfer.

Experimental Protocol (Validated)

Source: Alonso, D. A., & Yus, M. (Tetrahedron).[6]

  • Setup: Dissolve the N-tosyl amine (1.0 mmol) in anhydrous Methanol (10 mL).

  • Activation: Add Magnesium turnings (5–10 equiv).

    • Pro-Tip: Sonication (ultrasonic bath) is highly recommended to disrupt the MgO passivation layer and accelerate the reaction.

  • Catalysis (Optional but Recommended): For stubborn substrates, add catalytic NiBr₂ (10 mol%). This creates a transient low-valent Nickel species that facilitates electron transfer.

  • Reaction: Stir/Sonicate at room temperature. Hydrogen gas evolution will occur.

  • Workup: Quench with saturated NH₄Cl solution (carefully). Extract with Et₂O or DCM.

  • Purification: The magnesium salts remain in the aqueous phase, often rendering chromatography unnecessary for simple substrates.

Performance Data:

  • Yield: 75–95%.[3]

  • Tolerance: Compatible with double bonds (non-conjugated), acetals, and silyl ethers.

  • Limitation: Nitro groups and conjugated ketones will be reduced.

Deep Dive: Method C - Acidolytic Cleavage (The Baseline)

Best for: Simple substrates lacking acid-sensitive groups; Final stage deprotection of robust molecules.

This is the "Method of Last Resort" for complex synthesis but remains the industrial standard for simple amines due to low reagent cost.

  • Reagents: 33% HBr in Acetic Acid (AcOH) with Phenol.

  • Role of Phenol: Acts as a scavenger for the generated bromine/carbocation species to prevent bromination of aromatic rings on the substrate.

  • Protocol: Reflux at 70–90°C for 6–12 hours.

  • Major Drawback: Will cleave Boc, Cbz, Acetals, and Silyl ethers. Can racemize chiral centers adjacent to the amine if heating is prolonged.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[7][8]

  • Alonso, D. A., & Yus, M. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[9][10] Current Organic Chemistry.[6]

  • Das, I., & Pathak, T. (2006). Desulfonylation with Mg-MeOH-NiBr2: An Expedient Reagent System for the Synthesis of 2-Amino-2,3-dideoxy Furanosides.[11][12] Organic Letters.[11]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference Text).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.